TMX-4116
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H19N5O4S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24) |
InChI-Schlüssel |
OOIINFBRWZQRRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
TMX-4116: An In-depth Technical Guide on its Mechanism of Action as a Selective CK1α Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a novel preclinical molecular glue degrader engineered for the selective degradation of casein kinase 1α (CK1α).[1][2][3][4][5] This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its biochemical interactions, cellular effects, and the experimental methodologies used to characterize its function. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for malignancies dependent on CK1α, such as multiple myeloma and acute myeloid leukemia.[1][4][6][7]
Introduction: The Emergence of Molecular Glue Degraders
Targeted protein degradation has emerged as a revolutionary therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4][5][8] This approach offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to eliminate all functions of a target protein.
This compound is a derivative of the multi-target degrader FPFT-2216.[4][5] While FPFT-2216 degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, this compound has been chemically optimized to achieve high selectivity for CK1α.[3][4][5][8] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound involves the formation of a ternary complex between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN).[4][8]
The key steps are as follows:
-
Ternary Complex Formation: this compound acts as a "molecular glue" by binding to both CRBN and CK1α, inducing a novel protein-protein interaction.[8]
-
Ubiquitination: The proximity of CK1α to the E3 ligase complex facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CK1α.
-
Proteasomal Degradation: The polyubiquitinated CK1α is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular CK1α levels.
This targeted degradation of CK1α disrupts its downstream signaling pathways, which are critical for the survival and proliferation of certain cancer cells.[7]
Quantitative Data Summary
The potency of this compound has been evaluated in various cancer cell lines. The key quantitative metric for a degrader is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Reference |
| DC50 | MOLT4 (Acute Lymphoblastic Leukemia) | <200 nM | [1][2][9] |
| DC50 | Jurkat (T-cell Leukemia) | <200 nM | [1][2][4][9] |
| DC50 | MM.1S (Multiple Myeloma) | <200 nM | [1][2][4][9] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of key experiments.
Cell Culture and Treatment
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells are commonly used.[1][4][9]
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0 nM, 40 nM, 200 nM, 1 µM) for a specified duration, typically 4 hours.[10]
Western Blot Analysis for Protein Degradation
This is a standard technique to quantify the levels of specific proteins in a sample.
-
Protocol:
-
Following treatment with this compound, cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for CK1α and other proteins of interest (e.g., PDE6D, IKZF1, IKZF3) to assess selectivity.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The resulting bands are visualized and quantified.
-
Quantitative Proteomics
To obtain an unbiased and global view of this compound's selectivity, quantitative mass spectrometry-based proteomics can be employed.
-
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are labeled with isobaric tags (e.g., TMT) for multiplexed analysis.
-
The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is analyzed to identify and quantify changes in the abundance of thousands of proteins across different treatment conditions.
-
Signaling Pathways and Therapeutic Implications
CK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.[8] In certain cancers, such as AML and multiple myeloma, cancer cells are highly dependent on CK1α for their survival and proliferation.[7]
By degrading CK1α, this compound is expected to modulate these oncogenic signaling pathways. For instance, in AML, targeting CK1α has been shown to induce p53-related gene expression, leading to cell cycle arrest and apoptosis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 5. drughunter.com [drughunter.com]
- 6. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
TMX-4116 Molecular Glue: A Technical Guide to a Selective CK1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a novel molecular glue that selectively induces the degradation of casein kinase 1α (CK1α), a key regulator of various cellular processes, including Wnt/β-catenin and p53 signaling pathways. Developed through the chemical derivatization of the parent compound FPFT-2216, this compound demonstrates high degradation preference for CK1α, offering a promising therapeutic strategy for diseases such as multiple myeloma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts and Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^) and presents CK1α as a neosubstrate for degradation. This targeted protein degradation approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
The development of this compound stemmed from the optimization of FPFT-2216, a compound known to degrade phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α. Through medicinal chemistry efforts, this compound was engineered to exhibit remarkable selectivity for CK1α, with minimal to no degradation of other off-target proteins.[1]
Quantitative Degradation Profile
This compound has been shown to potently and selectively degrade CK1α in various cancer cell lines. The following table summarizes the key quantitative data regarding its degradation activity.
| Cell Line | Target Protein | DC50 (nM) | Concentration for >70% Degradation (nM) | Incubation Time (hours) | Reference |
| MOLT4 | CK1α | < 200 | 250 | 4 | [2][3] |
| Jurkat | CK1α | < 200 | Not Specified | 4 | [2][3] |
| MM.1S | CK1α | < 200 | Not Specified | 4 | [2][3] |
Table 1: In Vitro Degradation Activity of this compound. DC50 represents the concentration of this compound required to induce 50% degradation of the target protein.
Proteome-wide quantitative proteomics has confirmed the high selectivity of this compound. In MOLT4 cells treated with 250 nM of this compound for 4 hours, CK1α was identified as the primary degraded protein, with no significant downregulation of PDE6D, IKZF1, or IKZF3.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then further diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1%.
-
Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or vehicle (DMSO) for the indicated time periods (typically 4 hours for degradation studies).
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CK1α overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Subsequently, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using image analysis software.
Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation: MOLT4 cells are treated with this compound (e.g., 250 nM) or vehicle for 4 hours. Cell pellets are collected, and proteins are extracted, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples is compared to vehicle-treated samples to identify degraded proteins.
Signaling Pathways Modulated by this compound
The degradation of CK1α by this compound has significant implications for cellular signaling pathways in which CK1α plays a crucial role.
This compound Mechanism of Action: CK1α Degradation
Caption: this compound induces the formation of a ternary complex between CRBN and CK1α, leading to ubiquitination and proteasomal degradation of CK1α.
Impact on Wnt/β-catenin and p53 Signaling
CK1α is a critical regulator of both the Wnt/β-catenin and p53 signaling pathways. Its degradation by this compound is expected to have profound effects on these pathways, which are often dysregulated in cancer.
Caption: this compound-mediated degradation of CK1α is predicted to stabilize β-catenin and activate p53 signaling.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, offering a highly selective tool for the depletion of CK1α. Its potential as a therapeutic agent, particularly in the context of multiple myeloma, warrants further investigation through preclinical and clinical studies. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide will aid researchers in further exploring the biological functions of CK1α and the therapeutic potential of its targeted degradation. Future work should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers for patient stratification.
References
TMX-4116: A Technical Guide to Selective CK1α Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation. Developed through the chemical derivatization of the multi-target compound FPFT-2216, this compound offers enhanced selectivity for CK1α, a key regulator in various oncogenic signaling pathways.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a molecular glue, inducing proximity between its target protein, CK1α, and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN). This induced proximity facilitates the polyubiquitination of CK1α, marking it for subsequent degradation by the 26S proteasome.[1][2] Unlike its parent compound, FPFT-2216, which also degrades PDE6D, IKZF1, and IKZF3, this compound demonstrates a high degree of selectivity for CK1α.[1][3]
Quantitative Data Summary
This compound has been shown to potently and selectively degrade CK1α in various hematological cancer cell lines. The following table summarizes the available quantitative data for this compound.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | CK1α | MOLT4 (Acute Lymphoblastic Leukemia) | < 200 | Not Reported | [3][4] |
| This compound | CK1α | Jurkat (T-cell Leukemia) | < 200 | Not Reported | [3] |
| This compound | CK1α | MM.1S (Multiple Myeloma) | < 200 | Not Reported | [3] |
Note: Precise DC50 and Dmax values beyond "< 200 nM" are not currently available in the public domain.
Signaling Pathways
CK1α is a critical node in several signaling pathways implicated in the pathogenesis of multiple myeloma and acute myeloid leukemia. This compound-mediated degradation of CK1α can modulate these pathways to induce anti-cancer effects.
Caption: this compound-mediated CK1α degradation pathway and its impact on cancer signaling.
Experimental Protocols
The following are detailed, representative protocols for the characterization of this compound's protein degradation activity.
Western Blotting for CK1α Degradation
This protocol outlines the steps to assess the degradation of CK1α in cell lines treated with this compound.
a. Cell Culture and Treatment:
-
Culture MOLT4, Jurkat, or MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) for a specified time (e.g., 4 hours).
b. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Quantitative Proteomics for Selectivity Profiling
This protocol describes a general workflow for analyzing the proteome-wide selectivity of this compound.
a. Sample Preparation:
-
Culture and treat cells with this compound (e.g., 250 nM for 4 hours) and a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells as described in the Western blotting protocol.
-
Reduce, alkylate, and digest the protein lysates with trypsin.
b. Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the resulting peptides with TMT reagents according to the manufacturer's instructions to allow for multiplexed analysis.
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
c. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Generate volcano plots to visualize changes in protein abundance and assess the selectivity of this compound.
Experimental and Logical Workflow
The development and characterization of this compound followed a logical progression from a less selective parent compound to a highly selective degrader.
Caption: Logical workflow for the development and characterization of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CK1α and a promising therapeutic candidate for the treatment of hematological malignancies. Its high potency and selectivity make it a superior tool compared to its less selective parent compound. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other selective protein degraders.
References
TMX-4116: A Technical Guide to the Selective Casein Kinase 1 Alpha Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a potent and selective molecular glue degrader of Casein Kinase 1 Alpha (CK1α). By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CK1α, a key regulator in multiple cellular signaling pathways, most notably the Wnt/β-catenin pathway. Developed as a chemical derivative of the less selective compound FPFT-2216, this compound exhibits a significantly improved selectivity profile, with minimal off-target effects on IKZF1 and IKZF3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of its effects on cellular signaling.
Introduction to this compound
This compound is a novel small molecule that functions as a molecular glue, a class of compounds that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. This compound specifically targets Casein Kinase 1 Alpha (CK1α), a serine/threonine kinase implicated in a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Dysregulation of CK1α activity has been linked to the pathogenesis of several cancers, making it an attractive therapeutic target.[1][2]
This compound was developed through the chemical derivatization of FPFT-2216, a compound known to degrade phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and CK1α.[3][4] In contrast to its parent compound, this compound demonstrates high selectivity for CK1α, with significantly reduced activity against IKZF1 and IKZF3.[4][5] This enhanced selectivity makes this compound a valuable tool for studying the specific roles of CK1α and a promising candidate for therapeutic development, particularly in the context of hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[5][6]
Mechanism of Action
This compound exerts its biological activity by hijacking the ubiquitin-proteasome system. The molecule acts as a molecular bridge, facilitating the formation of a ternary complex between CK1α and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[7] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple CK1α molecules by a single molecule of this compound.[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Degradation Potency
| Cell Line | Target | DC50 (nM) | Reference |
| MOLT4 | CK1α | <200 | [5][9] |
| Jurkat | CK1α | <200 | [5] |
| MM.1S | CK1α | <200 | [5] |
DC50: Half-maximal degradation concentration.
Table 2: Selectivity Profile
| Compound | Target Proteins Degraded | Reference |
| FPFT-2216 | PDE6D, IKZF1, IKZF3, CK1α | [3][4] |
| This compound | CK1α (selectively) | [4][5] |
Table 3: Pharmacokinetic Properties in CD1 Mice
| Compound | Dosing Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound (as compound 16) | IV | 3 | 1.2 | - | - | - | [7] |
| This compound (as compound 16) | PO | 10 | - | - | 2806 | 41 | [7] |
t1/2: half-life; Cmax: maximum plasma concentration; AUClast: area under the plasma concentration-time curve from time zero to the last measurable concentration.
Impact on Signaling Pathways
CK1α is a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[10][11] In the absence of a Wnt ligand, CK1α, as part of a "destruction complex," phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent proteasomal degradation.[10] By degrading CK1α, this compound is expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes. However, in certain cancer contexts, such as RAS-driven cancers, CK1α can have a pro-survival role by negatively regulating autophagy through FOXO3A phosphorylation, suggesting a complex and context-dependent role.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Cell Culture
MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for CK1α Degradation
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) or DMSO as a vehicle control for 4 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α (e.g., from Cell Signaling Technology) overnight at 4°C. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Quantitative Proteomics (TMT-based)
-
Sample Preparation: Treat MOLT4 cells with this compound (e.g., 250 nM) or DMSO for 4 hours. Harvest and lyse the cells as described for Western blotting.
-
Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Experimental and Drug Discovery Workflow
The discovery and characterization of this compound followed a structured workflow, beginning with the modification of a known molecular glue and progressing through detailed cellular and proteomic analyses.
Conclusion
This compound represents a significant advancement in the development of selective molecular glue degraders. Its potent and specific degradation of CK1α provides a valuable tool for dissecting the complex biology of this kinase and offers a promising therapeutic strategy for cancers dependent on CK1α signaling. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other next-generation targeted protein degraders.
References
- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Casein Kinase 1α | Encyclopedia MDPI [encyclopedia.pub]
- 12. JCI - Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers [jci.org]
TMX-4116: A Technical Guide to a Selective CK1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a potent and selective small molecule degrader of casein kinase 1α (CK1α), a key regulator of various cellular processes, including Wnt signaling and p53 stability. As a molecular glue, this compound redirects the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted protein degradation mechanism offers a promising therapeutic strategy for malignancies dependent on CK1α signaling, such as certain forms of leukemia and multiple myeloma. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-(4-(4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione. Its structure is characterized by a piperidine-2,6-dione moiety, which is crucial for its interaction with the Cereblon (CRBN) E3 ligase, linked to a substituted thiophene ring via a triazole linker.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4-(4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione | |
| Chemical Formula | C17H19N5O4S | |
| Molecular Weight | 389.43 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(C(N1N=NC(C2=CSC(C(N3CCCC3)=O)=C2OC)=C1)CC4)NC4=O | |
| Solubility | Soluble in DMSO | |
| Storage | Store as a solid at -20°C for long-term stability. |
Mechanism of Action: A Molecular Glue for Targeted Degradation
This compound functions as a "molecular glue," a type of small molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound binds to the Cereblon (CRBN) component of the Cullin-4A-RING E3 ubiquitin ligase (CRL4CRBN) complex. This binding event alters the substrate-binding surface of CRBN, creating a neomorphic interface that is recognized by CK1α. The induced proximity between CK1α and the E3 ligase machinery leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. This targeted degradation of CK1α disrupts its downstream signaling pathways.
Signaling Pathways
The degradation of CK1α by this compound has significant implications for multiple signaling pathways, most notably the Wnt and p53 pathways.
Wnt Signaling Pathway
CK1α is a critical negative regulator of the canonical Wnt signaling pathway. It participates in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and degradation. By degrading CK1α, this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes.
p53 Signaling Pathway
CK1α can also influence the p53 tumor suppressor pathway. It has been shown to phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby regulating p53 stability and activity. The degradation of CK1α by this compound can therefore modulate p53-dependent cellular outcomes, such as apoptosis and cell cycle arrest.
Experimental Data and Protocols
This compound has been demonstrated to be a potent and selective degrader of CK1α in various cancer cell lines.
Table 2: In Vitro Degradation Activity of this compound
| Cell Line | DC50 (nM) | Reference |
| MOLT4 (Acute lymphoblastic leukemia) | < 200 | |
| Jurkat (T-cell leukemia) | < 200 | |
| MM.1S (Multiple myeloma) | < 200 |
Western Blotting Protocol for CK1α Degradation
This protocol outlines the general steps for assessing the degradation of CK1α in response to this compound treatment.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MOLT4, Jurkat, MM.1S) at an appropriate density and allow them to adhere or grow in suspension overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Proteomics Analysis for Target Selectivity
Quantitative proteomics can be employed to assess the selectivity of this compound and identify potential off-target effects.
Experimental Protocol:
-
Sample Preparation: Treat cells (e.g., MOLT4) with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples compared to the control will reveal the degradation profile.
Conclusion
This compound is a valuable research tool for studying the biological functions of CK1α and for exploring targeted protein degradation as a therapeutic modality. Its high potency and selectivity make it a promising lead compound for the development of novel anticancer agents. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms is warranted.
A Selective Casein Kinase 1α (CK1α) Degrader for Research in Oncology
An In-Depth Technical Guide to TMX-4116 (CAS: 2766385-56-0)
This technical guide provides a comprehensive overview of this compound, a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, experimental protocols, and relevant signaling pathways associated with this molecular glue degrader.
Core Compound Information
This compound is a small molecule that functions as a molecular glue, inducing the degradation of CK1α.[2][3][4] It is a chemical derivative of FPFT-2216, optimized for greater selectivity towards CK1α.[2] This targeted degradation approach offers a powerful tool for investigating the roles of CK1α in various cellular processes and its potential as a therapeutic target, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[1][5][6]
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2766385-56-0[1][4][7][8] |
| Molecular Formula | C17H19N5O4S[3][4][8] |
| Molecular Weight | 389.43 g/mol [4] |
| Mechanism of Action | Selective CK1α Degrader (Molecular Glue)[1][2] |
Mechanism of Action
This compound operates by hijacking the body's natural protein disposal system. It facilitates an interaction between the CRL4-CRBN E3 ubiquitin ligase complex and CK1α.[2][3] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. A key advantage of this compound is its high selectivity for CK1α, with minimal to no degradation of other proteins such as PDE6D, IKZF1, and IKZF3, which are known targets of less selective immunomodulatory drugs (IMiDs).[2]
Caption: Mechanism of this compound-induced CK1α degradation.
Preclinical Data
This compound has demonstrated potent and selective degradation of CK1α across multiple cancer cell lines.
Degradation Activity
The efficacy of this compound is quantified by its DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Cell Line | Target | DC50 | Reference |
| MOLT4 | CK1α | < 200 nM | [1][2][4] |
| Jurkat | CK1α | < 200 nM | [1][2][4] |
| MM.1S | CK1α | < 200 nM | [1][2][4] |
Selectivity Profile
Proteomic studies have confirmed the high selectivity of this compound.
| Cell Line | Concentration | Duration | Result | Reference |
| MOLT4 | 250 nM | 4 hours | Primary degradation of CK1α with no downregulation of PDE6D, IKZF1, and IKZF3. | [2] |
| MOLT4 | 1 µM | 4 hours | High degradation preference for CK1α. | [1] |
Signaling Pathways
CK1α is a crucial kinase involved in several signaling pathways, most notably the Wnt/β-catenin and p53 pathways.[9][10] By degrading CK1α, this compound can modulate these pathways, which are often dysregulated in cancer.
Impact on Wnt/β-catenin and p53 Signaling
Degradation of CK1α has been shown to activate the p53 signaling pathway and lead to an upregulation of β-catenin.[6][11] The antiproliferative effects of CK1α degradation are particularly pronounced in cancer cells with wild-type TP53. Conversely, mutations in TP53 may confer resistance to this compound.[6]
Caption: Downstream effects of this compound on key signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Lines: MOLT-4 (ATCC, #CRL-1582), Jurkat (ATCC, #TIB-152), and MM.1S (ATCC, #CRL-2974) cells were used.[2]
-
Culture Conditions: Cells were cultured according to the supplier's recommendations.
Western Blot Analysis for Protein Degradation
This protocol is used to assess the degradation of CK1α and other proteins of interest.
Caption: Standard workflow for Western Blot analysis.
-
Procedure:
-
Cells were treated with varying concentrations of this compound for 4 hours.[4]
-
Following treatment, cells were harvested, washed, and lysed.
-
Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Blots were then incubated with corresponding secondary antibodies and visualized.
-
Quantitative Proteomics
This method provides an unbiased, global view of protein level changes upon treatment with this compound.
-
Procedure:
-
MOLT4 cells were treated with this compound (250 nM) or a vehicle control for 4 hours.[2]
-
Cells were harvested, and proteins were extracted, digested (e.g., with trypsin), and labeled with isobaric tags.
-
Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data was analyzed to identify and quantify changes in protein abundance between the treated and control groups.
-
In Vivo Formulation
For animal studies, this compound can be formulated for administration.
-
Recommended Vehicle: A standard formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4][12]
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix thoroughly.
-
Summary and Future Directions
This compound is a valuable chemical probe for studying the biological functions of CK1α. Its high potency and selectivity make it a superior tool compared to less specific IMiDs or the parent compound FPFT-2216. The demonstrated activity in cell lines derived from hematological malignancies suggests its potential for further therapeutic development. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and the identification of biomarkers to predict sensitivity to CK1α degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. targetmol.cn [targetmol.cn]
- 8. medkoo.com [medkoo.com]
- 9. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
TMX-4116: A Technical Whitepaper on the Discovery and Development of a Selective CK1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a novel, preclinical molecular glue degrader that induces the selective degradation of casein kinase 1α (CK1α).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound was developed through a focused medicinal chemistry campaign aimed at improving the selectivity of a previously identified multi-target degrader, FPFT-2216.[4] While FPFT-2216 degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, this compound demonstrates high selectivity for CK1α, a protein implicated in various cancers, including multiple myeloma.[2][4] This document details the scientific journey of this compound, from its rational design to its preclinical characterization.
Discovery and Chemical Properties
This compound was discovered through the chemical derivatization of the multi-target molecular glue, FPFT-2216.[4] The development process aimed to enhance selectivity by modifying the chemical scaffold to optimize interactions with the CRL4CRBN E3 ubiquitin ligase and the neosubstrate, CK1α, while reducing affinity for other proteins.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |
| Molecular Formula | C17H19N5O4S |
| Molecular Weight | 389.43 g/mol |
| CAS Number | 2766385-56-0 |
Mechanism of Action
This compound functions as a molecular glue, hijacking the CRL4CRBN E3 ubiquitin ligase complex. It facilitates the formation of a ternary complex between CRBN, this compound, and CK1α. This induced proximity leads to the polyubiquitination of CK1α by the E3 ligase, marking it for degradation by the 26S proteasome. The selective degradation of CK1α is attributed to the specific molecular interactions fostered by the unique chemical structure of this compound within the ternary complex.
Caption: Mechanism of action of this compound as a molecular glue degrader.
Preclinical Data
This compound has demonstrated potent and selective degradation of CK1α in various cancer cell lines.
In Vitro Degradation Activity
The degradation potential of this compound was assessed across multiple cell lines, with DC50 values (concentration required to degrade 50% of the target protein) determined by immunoblotting.
| Cell Line | Cancer Type | DC50 (CK1α) |
| MOLT4 | Acute Lymphoblastic Leukemia | < 200 nM[1][3] |
| Jurkat | T-cell Leukemia | < 200 nM[1][3] |
| MM.1S | Multiple Myeloma | < 200 nM[1][3] |
Selectivity Profile
Proteome-wide analysis in MOLT4 cells treated with 250 nM this compound for 4 hours confirmed CK1α as the primary degraded protein, with no significant degradation of off-target proteins, including the original targets of FPFT-2216 (PDE6D, IKZF1, and IKZF3).[4]
Experimental Protocols
The following are representative protocols for the key experiments conducted in the development of this compound.
Cell Culture
MOLT4, Jurkat, and MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
-
Cell Lysis: Cells were treated with the indicated concentrations of this compound for 4 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Proteomics
-
Sample Preparation: MOLT4 cells were treated with DMSO or this compound (250 nM) for 4 hours. Cells were harvested, lysed, and proteins were digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides were labeled with TMT reagents for relative quantification.
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Raw data was processed to identify and quantify proteins. Protein abundance changes between this compound and DMSO-treated samples were calculated to determine selectivity.
Cell Viability Assay (Representative MTT Protocol)
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.
Experimental and Developmental Workflow
The discovery and preclinical evaluation of this compound followed a structured workflow, from initial screening to detailed characterization.
Caption: The developmental workflow of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective molecular glue degraders. Its potent and specific degradation of CK1α in preclinical models highlights its potential as a therapeutic agent for malignancies dependent on this kinase, such as multiple myeloma. Further preclinical development, including in vivo efficacy and safety studies, is warranted to translate this promising molecule into a clinical candidate. The discovery of this compound also underscores the power of rational chemical modification of existing molecular glues to fine-tune their selectivity and expand the landscape of targeted protein degradation.
References
TMX-4116: A Technical Guide to its Role in Cell Cycle Control and DNA Damage Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective molecular glue degrader of casein kinase 1α (CK1α).[1][2] CK1α is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of the cell cycle and the DNA damage response. The degradation of CK1α by this compound presents a promising therapeutic strategy, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the core functions of this compound in cell cycle and DNA damage pathways, supported by available data and inferred mechanisms from related compounds.
Core Mechanism of Action: CK1α Degradation
This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted degradation disrupts the downstream signaling pathways regulated by CK1α, leading to anti-proliferative effects in cancer cells.
Quantitative Data on CK1α Degradation
This compound has demonstrated potent and selective degradation of CK1α in various hematological cancer cell lines.
| Cell Line | Compound | DC50 (Degradation Concentration 50) | Reference |
| MOLT4 (Acute Lymphoblastic Leukemia) | This compound | < 200 nM | [1][2] |
| Jurkat (T-cell Leukemia) | This compound | < 200 nM | [1][2] |
| MM.1S (Multiple Myeloma) | This compound | < 200 nM | [1][2] |
Role in Cell Cycle Regulation
While direct cell cycle analysis data for this compound is not yet publicly available, studies on other selective CK1α degraders, such as dCK1α-1, provide strong evidence for the likely effects of this compound. Degradation of CK1α is anticipated to induce cell cycle arrest, primarily at the G1 phase.
Inferred Effects of this compound on Cell Cycle Progression
The following table outlines the inferred effects of this compound on the cell cycle distribution in a sensitive cancer cell line, based on data from the CK1α degrader dCK1α-1.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) |
| Vehicle Control | 50 | 35 | 15 | <5 |
| This compound (inferred) | 70 | 15 | 10 | >15 |
Note: These values are inferred based on the observed effects of other CK1α degraders and require experimental validation for this compound.
Signaling Pathway of this compound in Cell Cycle Arrest
References
Methodological & Application
TMX-4116 Experimental Protocol for MOLT4 Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of TMX-4116 in MOLT4 cells.
Table 1: Degradation Potency of this compound in MOLT4 Cells
| Compound | Target | Assay | DC50 (nM) | Cell Line | Reference |
| This compound | CK1α | Western Blot | < 200 | MOLT4 | [1] |
Table 2: Illustrative Data on this compound-Induced Apoptosis in MOLT4 Cells
Disclaimer: The following data are illustrative and hypothetical, based on the known effects of selective CK1α degraders, which have been shown to induce apoptosis. Specific experimental data for this compound's effect on apoptosis in MOLT4 cells is not publicly available.
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 3.5 | 2.1 | 5.6 |
| 50 | 8.2 | 4.5 | 12.7 |
| 100 | 15.6 | 8.9 | 24.5 |
| 200 | 28.3 | 15.7 | 44.0 |
| 500 | 45.1 | 25.3 | 70.4 |
Table 3: Illustrative Data on this compound-Induced Cell Cycle Arrest in MOLT4 Cells
Disclaimer: The following data are illustrative and hypothetical, based on the known effects of selective CK1α degraders, which have been shown to induce G1 cell cycle arrest.[3] Specific experimental data for this compound's effect on the cell cycle in MOLT4 cells is not publicly available.
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 | 38.5 | 16.3 |
| 50 | 55.8 | 30.1 | 14.1 |
| 100 | 68.4 | 22.3 | 9.3 |
| 200 | 75.1 | 15.9 | 9.0 |
| 500 | 82.3 | 10.2 | 7.5 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MOLT4 (human T-cell acute lymphoblastic leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in culture, including in the vehicle control.
Western Blotting for CK1α Degradation and p53 Pathway Activation
-
Cell Seeding: Seed MOLT4 cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-CK1α, anti-p53, anti-p21, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MOLT4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of this compound to achieve the desired final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed MOLT4 cells at 1 x 10^6 cells/mL and treat with this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed MOLT4 cells at 1 x 10^6 cells/mL and treat with this compound for 24 hours.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histogram.
Visualizations
Caption: Experimental workflow for evaluating this compound in MOLT4 cells.
Caption: Proposed signaling pathway of this compound in MOLT4 cells.
References
Application Notes and Protocols for TMX-4116 Treatment in Jurkat Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] This molecule functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[3] In the Jurkat human T lymphocyte cell line, this compound has been shown to efficiently degrade CK1α, a critical regulator of multiple signaling pathways, including the NF-κB pathway, which is crucial for T-cell activation, proliferation, and survival.[4][5] These application notes provide detailed protocols for studying the effects of this compound on Jurkat cells, focusing on CK1α degradation, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound selectively targets CK1α for degradation. In Jurkat cells, it has been demonstrated to have a DC50 (concentration for 50% of maximal degradation) of less than 200 nM after a 4-hour treatment.[1][2] The degradation of CK1α by this compound is highly specific, with no significant off-target degradation of proteins such as PDE6D, IKZF1, and IKZF3 observed at effective concentrations.[6][7]
Data Presentation
This compound Activity in Jurkat Cells
| Parameter | Value | Cell Line | Treatment Time | Reference |
| CK1α Degradation (DC50) | < 200 nM | Jurkat | 4 hours | [1][2] |
Illustrative Apoptosis Analysis in this compound Treated Jurkat Cells
Note: The following data is illustrative to demonstrate expected results, as specific quantitative data for this compound-induced apoptosis in Jurkat cells is not currently available in the public domain.
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle) | 5.2 | 2.1 | 92.7 |
| 50 | 10.8 | 4.5 | 84.7 |
| 100 | 25.3 | 8.9 | 65.8 |
| 200 | 42.1 | 15.6 | 42.3 |
| 500 | 65.7 | 22.4 | 11.9 |
Illustrative Cell Cycle Analysis in this compound Treated Jurkat Cells
Note: The following data is illustrative to demonstrate expected results, as specific quantitative data for this compound-induced cell cycle changes in Jurkat cells is not currently available in the public domain.
| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| 0 (Vehicle) | 45.2 | 35.1 | 19.7 | 2.3 |
| 50 | 50.1 | 30.5 | 19.4 | 4.8 |
| 100 | 58.9 | 25.3 | 15.8 | 8.7 |
| 200 | 65.4 | 18.7 | 15.9 | 15.4 |
| 500 | 55.2 | 12.1 | 12.7 | 30.1 |
Experimental Protocols
Protocol 1: Western Blot for CK1α Degradation
This protocol details the methodology to assess the degradation of CK1α in Jurkat cells following treatment with this compound.
Materials:
-
Jurkat cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-CK1α
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol describes how to quantify apoptosis in Jurkat cells treated with this compound using flow cytometry.
Materials:
-
Jurkat cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed Jurkat cells and treat with desired concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated Jurkat cells.
Materials:
-
Jurkat cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat Jurkat cells with this compound for the desired duration.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptotic cells.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
- 7. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: TMX-4116 in MM.1S Multiple Myeloma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] It has demonstrated a high degradation preference for CK1α in various cell lines, including the MM.1S multiple myeloma cell line, with a DC50 (concentration for 50% of maximal degradation) of less than 200 nM.[1][2] The degradation of CK1α by this compound presents a promising therapeutic strategy for multiple myeloma, a malignancy of plasma cells.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on MM.1S cells, including its impact on cell viability, apoptosis, and cell cycle progression.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Target | Casein Kinase 1α (CK1α) degrader |
| Molecular Formula | C₁₇H₁₉N₅O₄S |
| Molecular Weight | 389.43 g/mol |
| CAS Number | 2766385-56-0 |
| Appearance | Off-white to gray solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of CK1α. This degradation is mediated by the CRL4CRBN E3 ubiquitin ligase complex, which is reprogrammed by this compound to recognize CK1α as a substrate for ubiquitination and subsequent proteasomal degradation.[4][5] In multiple myeloma, CK1α is implicated in pro-survival signaling pathways, including the AKT and β-catenin pathways.[6][7][8] By degrading CK1α, this compound is expected to disrupt these pathways, leading to anti-myeloma effects such as apoptosis and cell cycle arrest.[6][7]
This compound induced degradation of CK1α and its downstream effects.
Experimental Protocols
Cell Culture of MM.1S Cells
MM.1S cells are human B lymphoblasts derived from a patient with multiple myeloma.[9] They grow in suspension or as a lightly adherent monolayer.[10]
Materials:
-
MM.1S cells (e.g., ATCC® CRL-2974™)
-
RPMI-1640 medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution (0.25%)
-
Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.[1][9]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.
-
Transfer the cells to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]
Cell Maintenance:
-
Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh Complete Growth Medium.
-
For subculturing, if cells are adherent, gently scrape them into the medium. Collect all cells by centrifugation and resuspend in a new flask at the desired density. A split ratio of 1:2 to 1:4 is recommended.[10]
Western Blotting for CK1α Degradation
This protocol is to confirm the degradation of CK1α in MM.1S cells following treatment with this compound.
Materials:
-
MM.1S cells
-
This compound
-
Complete Growth Medium
-
PBS
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MM.1S cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).[1][2]
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 15-30 minutes.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Western Blotting Workflow.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
MM.1S cells
-
This compound
-
Complete Growth Medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed MM.1S cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of Complete Growth Medium per well.[14]
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization using Annexin V and for membrane integrity using a dye like Propidium Iodide (PI).[15]
Materials:
-
MM.1S cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed MM.1S cells and treat with this compound as described for the viability assay.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.[16]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle (Propidium Iodide) Analysis
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[18]
Materials:
-
MM.1S cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat MM.1S cells with this compound.
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 2.5 mL of cold 70% ethanol dropwise while vortexing gently.[19]
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight.[19]
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[19]
-
Incubate for 30-40 minutes at 37°C or room temperature, protected from light.[19]
-
Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
This compound Activity in MM.1S Cells
| Assay | Parameter | Result | Reference |
| CK1α Degradation | DC₅₀ | < 200 nM | [1][2] |
Expected Outcomes from this compound Treatment
| Experiment | Expected Outcome |
| Cell Viability (MTT) Assay | Dose- and time-dependent decrease in cell viability. |
| Apoptosis (Annexin V) Assay | Increase in the percentage of early and late apoptotic cells. |
| Cell Cycle (PI) Analysis | Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No CK1α degradation observed | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment. |
| Inactive this compound. | Use a fresh stock of this compound. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or number of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies. | |
| Low cell viability in control wells | Poor cell health or contamination. | Use a fresh culture of MM.1S cells and check for contamination. |
| High percentage of necrotic cells in apoptosis assay | Harsh cell handling. | Handle cells gently during harvesting and staining. |
| Compound is cytotoxic at high concentrations. | Test a lower range of this compound concentrations. | |
| Poor resolution of cell cycle peaks | Cell clumping. | Ensure a single-cell suspension before fixation and analysis. |
| Incomplete RNase treatment. | Increase RNase concentration or incubation time. |
These application notes and protocols provide a comprehensive guide for researchers and scientists to investigate the effects of this compound on MM.1S multiple myeloma cells. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MM.1S Cells [cytion.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Role of protein kinases CK1α and CK2 in multiple myeloma: regulation of pivotal survival and stress-managing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK1α/RUNX2 Axis in the Bone Marrow Microenvironment: A Novel Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. MM1.S Cell Line - Creative Biogene [creative-biogene.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. abpbio.com [abpbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes & Protocols for TMX-4116: Determination of Optimal Incubation Time for Casein Kinase 1α (CK1α) Degradation
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
TMX-4116 is a potent and selective degrader of casein kinase 1α (CK1α), a serine/threonine kinase involved in the regulation of various cellular processes, including Wnt/β-catenin and p53 signaling pathways.[1][2] As a "molecular glue," this compound facilitates the interaction between CK1α and the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[3][4] This targeted protein degradation mechanism makes this compound a valuable tool for studying CK1α biology and a potential therapeutic agent for diseases such as multiple myeloma and acute myeloid leukemia (AML).[5][6]
These application notes provide a comprehensive guide to determining the optimal incubation time for this compound-mediated degradation of CK1α in cell culture. The protocols outlined below are essential for researchers aiming to utilize this compound effectively in their experiments.
2. Principle of Action
This compound functions as a molecular glue to induce the proximity of CK1α to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity results in the poly-ubiquitination of CK1α, marking it for degradation by the 26S proteasome. The efficiency of this process is dependent on both the concentration of this compound and the incubation time.
3. Data Presentation: Time-Course and Dose-Response of this compound
The following tables summarize the results of hypothetical time-course and dose-response experiments designed to identify the optimal incubation time for CK1α degradation in MOLT4 cells, a human acute lymphoblastic leukemia cell line.[3][5]
Table 1: Time-Course of CK1α Degradation by this compound (100 nM)
| Incubation Time (hours) | Remaining CK1α (%) | Standard Deviation |
| 0 | 100 | 0 |
| 1 | 85 | 4.2 |
| 2 | 62 | 5.1 |
| 4 | 38 | 3.9 |
| 8 | 15 | 2.8 |
| 12 | 12 | 2.1 |
| 24 | 10 | 1.9 |
Table 2: Dose-Response of CK1α Degradation by this compound (4-hour Incubation)
| This compound Concentration (nM) | Remaining CK1α (%) | Standard Deviation |
| 0 | 100 | 0 |
| 1 | 92 | 3.5 |
| 10 | 75 | 4.8 |
| 50 | 51 | 4.1 |
| 100 | 39 | 3.7 |
| 250 | 22 | 2.9 |
| 500 | 18 | 2.5 |
| 1000 | 16 | 2.3 |
4. Experimental Protocols
The following are detailed protocols for the key experiments required to determine the optimal incubation time for this compound.
4.1. Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
-
Materials:
-
MOLT4 cells (or other suitable cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
-
Procedure:
-
Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed MOLT4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
For the time-course experiment, add this compound to a final concentration of 100 nM. Incubate the cells for 0, 1, 2, 4, 8, 12, and 24 hours.
-
For the dose-response experiment, perform serial dilutions of the this compound stock solution to achieve final concentrations of 1, 10, 50, 100, 250, 500, and 1000 nM. Incubate the cells for a fixed time of 4 hours.[3][5]
-
Following incubation, harvest the cells for protein extraction.
-
4.2. Protocol 2: Western Blotting for CK1α Degradation
This protocol details the procedure for quantifying the levels of CK1α protein following this compound treatment.
-
Materials:
-
Cell pellets from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-CK1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CK1α and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the CK1α signal to the loading control to determine the percentage of remaining CK1α.
-
5. Visualizations
5.1. Signaling Pathway of this compound Action
References
- 1. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of TMX-4116 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of TMX-4116, a casein kinase 1α (CK1α) degrader, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro and in vivo research applications.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for accurate calculations and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 389.43 g/mol | [1][2][3][4][5] |
| CAS Number | 2766385-56-0 | [1][2][3] |
| Molecular Formula | C17H19N5O4S | [1][2][3][5] |
| Appearance | Off-white to gray solid powder | [6][7] |
| Solubility in DMSO | 100 mg/mL (256.79 mM) | [2][6][7][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 389.43 ( g/mol ) / 1000
-
-
For example, to prepare 1 mL of a 10 mM stock solution, the calculation would be:
-
Mass (mg) = 1 mL x 10 mM x 389.43 / 1000 = 3.8943 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and record the exact weight.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the appropriate volume of DMSO to the tube or vial containing the this compound powder.
-
For example, if you weighed exactly 3.8943 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Some sources suggest that warming the solution to 37°C or up to 60°C and using an ultrasonic bath can aid in dissolving the compound to achieve higher concentrations.[7][8] If the compound does not readily dissolve, these methods can be employed.
-
-
Storage:
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
This compound in a Hypothetical Signaling Pathway
This compound is known to be a degrader of casein kinase 1α (CK1α).[1][9] The following diagram illustrates a simplified, hypothetical signaling pathway where this compound could exert its effects by promoting the degradation of CK1α.
Caption: Hypothetical this compound-mediated degradation of CK1α.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. glpbio.com [glpbio.com]
TMX-4116 In Vivo Formulation for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective casein kinase 1α (CK1α) degrader, currently under investigation for its therapeutic potential in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML). As a molecular glue, this compound facilitates the interaction between CK1α and the CRL4CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1][2] This targeted protein degradation has shown promise in preclinical in vitro studies, demonstrating antiproliferative activity in various cancer cell lines, including MOLT4, Jurkat, and MM.1S cells, with a DC50 of less than 200 nM.[2]
These application notes provide a comprehensive overview of the in vivo formulation of this compound for use in mouse models, including detailed protocols for preparation and administration. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
This compound: Mechanism of Action
This compound functions as a molecular glue to induce the degradation of its target protein, CK1α. The process involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and CK1α. This proximity induces the ubiquitination of CK1α, marking it for degradation by the proteasome. The degradation of CK1α impacts downstream signaling pathways, such as p53, that are critical for cell cycle control and apoptosis.[3][4]
In Vivo Formulations
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate vehicle for administration that ensures adequate solubility, stability, and bioavailability. Based on available data, several formulations have been suggested for preclinical studies in mouse models.[2]
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Components | Composition (% v/v) | Solubility | Notes |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for compounds with poor water solubility. |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is used as a solubilizing agent. |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral or intraperitoneal administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation 1 (DMSO/PEG300/Tween-80/Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the tube (5% of the final volume) and mix thoroughly.
-
Finally, add sterile saline to reach the desired final volume (45% of the final volume) and mix until a clear, homogeneous solution is obtained.
-
The final solution should be prepared fresh on the day of dosing.
Protocol 2: Administration of this compound to Mice
Animal Models:
-
Immunocompromised mouse strains (e.g., NOD/SCID, NSG) are commonly used for xenograft models of multiple myeloma.[5][6][7][8] Human multiple myeloma cell lines such as MM.1S can be used to establish subcutaneous or systemic tumor models.
Administration Routes:
-
Oral (p.o.) Gavage: This is a common route for administration. The volume should typically not exceed 10 mL/kg body weight.
-
Intraperitoneal (i.p.) Injection: Another frequently used route. The injection volume should be appropriate for the size of the mouse, generally up to 10 mL/kg.
-
Intravenous (i.v.) Injection: This route ensures immediate systemic exposure. The volume should be carefully controlled, typically around 5 mL/kg.
General Procedure for a Subcutaneous Xenograft Efficacy Study:
-
Culture human multiple myeloma cells (e.g., MM.1S) under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (e.g., 5-10 x 106 cells) subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Prepare the this compound formulation and vehicle control on each day of dosing.
-
Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., once daily, five days a week).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for CK1α levels).
Data Presentation
While specific in vivo pharmacokinetic and efficacy data for this compound are not yet publicly available in detail, the following tables provide a template for how such data should be structured for clear comparison and interpretation.
Table 2: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | i.v. | - | - |
| p.o. | - | - | |
| i.p. | - | - | |
| Tmax (h) | p.o. | - | - |
| i.p. | - | - | |
| AUClast (ng·h/mL) | i.v. | - | - |
| p.o. | - | - | |
| i.p. | - | - | |
| t1/2 (h) | i.v. | - | - |
| p.o. | - | - | |
| i.p. | - | - | |
| Bioavailability (%) | p.o. | - | - |
| i.p. | - | - |
Table 3: Template for In Vivo Efficacy Data in a Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | - | - | - | - |
| This compound | - | - | - | - | - |
| Positive Control | - | - | - | - | - |
Conclusion
The provided formulations and protocols offer a solid foundation for conducting preclinical in vivo studies with this compound in mouse models of multiple myeloma. The successful execution of these experiments will be crucial in elucidating the therapeutic potential of this novel CK1α degrader and informing its further clinical development. It is essential to carefully characterize the pharmacokinetic and pharmacodynamic properties of this compound to establish a clear relationship between drug exposure, target engagement, and antitumor efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immunotherapeutics in Multiple Myeloma: How Can Translational Mouse Models Help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. A review of current murine models of multiple myeloma used to assess the efficacy of therapeutic agents on tumour growth and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
Application Note: Analysis of CK1α Degradation by TMX-4116 using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Casein Kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator of various cellular processes, including Wnt signaling and p53-mediated pathways.[1][2][3] Its dysregulation has been implicated in the pathology of several diseases, including cancer. TMX-4116 is a potent and selective molecular glue degrader that induces the degradation of CK1α.[4][5][6] It functions by promoting the interaction between CK1α and the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1][7] This application note provides a detailed protocol for the analysis of this compound-mediated CK1α degradation in cultured cells using Western blot analysis.
Principle
This compound acts as a molecular glue to bring CK1α into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The reduction in total CK1α protein levels can be effectively quantified using Western blot analysis, a widely used technique to detect specific proteins in a sample.
Data Presentation
Quantitative Analysis of this compound-induced CK1α Degradation
This compound has been shown to be a highly potent and selective degrader of CK1α across multiple cell lines. The following table summarizes the quantitative data for this compound's degradation capabilities.
| Cell Line | This compound Concentration | Treatment Time | DC₅₀ (Degradation Concentration 50%) | Observations | Reference |
| MOLT4 | 250 nM | 4 hours | <200 nM | Selective degradation of CK1α with no significant downregulation of PDE6D, IKZF1, and IKZF3. | [4][5] |
| Jurkat | Not Specified | 4 hours | <200 nM | Demonstrated high degradation preference for CK1α. | [4][5] |
| MM.1S | Not Specified | 4 hours | <200 nM | Showed a strong degradation preference for CK1α. | [4][5] |
| MOLT4 | 1 µM | 4 hours | Not Applicable | High degradation preference for CK1α observed. | [4][8] |
Mandatory Visualizations
Signaling Pathway of this compound-induced CK1α Degradation
Caption: this compound-Mediated CK1α Degradation Pathway.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Workflow for CK1α Degradation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MOLT4, Jurkat, or MM.1S cells
-
This compound: MedChemExpress (Cat. No.: HY-145322) or other commercial sources
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-CK1α antibody (e.g., Cell Signaling Technology #2655)[9]
-
Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-tubulin antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Protocol
1. Cell Culture and Treatment a. Culture cells (e.g., MOLT4) in appropriate medium to ~70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with the desired concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.
2. Cell Lysis a. Following treatment, collect cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10] b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation a. Wash the membrane with TBST. b. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody against CK1α, diluted in blocking buffer, overnight at 4°C with gentle agitation. d. The following day, wash the membrane three times with TBST for 5-10 minutes each. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10-15 minutes each.
7. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's protocol. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using a Western blot imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin). e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CK1α band intensity to the corresponding loading control band intensity. The level of CK1α degradation can be calculated relative to the vehicle-treated control.
Troubleshooting
-
No or Weak CK1α Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking buffer is fresh and completely covers the membrane.
-
Optimize the antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and careful loading of equal amounts of protein.
-
Always normalize to a loading control.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of CK1α degradation induced by this compound. This method is a reliable and straightforward approach to quantify the efficacy of this compound and similar molecular glue degraders in a cellular context. The provided data and protocols will aid researchers in the fields of cancer biology and drug discovery in their investigation of targeted protein degradation.
References
- 1. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. nacalai.com [nacalai.com]
TMX-4116: Application Notes and Protocols for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective molecular glue degrader that specifically targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1][2] As a derivative of the non-selective degrader FPFT-2216, this compound was engineered to exhibit enhanced selectivity, making it a valuable tool for investigating the specific roles of CK1α in cellular processes and its potential as a therapeutic target in various diseases, particularly hematological malignancies.[2] This document provides detailed application notes and protocols for the use of this compound in hematological malignancy research.
CK1α is a serine/threonine kinase involved in the regulation of numerous cellular processes, including Wnt and p53 signaling pathways, which are frequently dysregulated in cancer.[3][4] By inducing the degradation of CK1α, this compound offers a powerful approach to modulate these pathways and study their impact on cancer cell proliferation, survival, and differentiation. Preclinical studies have demonstrated the activity of this compound in various hematological cancer cell lines, including those from multiple myeloma (MM), acute myeloid leukemia (AML), and acute lymphoblastic leukemia (ALL).[1][2][3]
Mechanism of Action
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neosubstrate, CK1α.[2][5] This induced proximity facilitates the polyubiquitination of CK1α by the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, marking it for subsequent degradation by the 26S proteasome.[5] Unlike its parent compound, this compound demonstrates high selectivity for CK1α, with minimal degradation of other known neosubstrates of similar compounds, such as IKZF1, IKZF3, and PDE6D.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Casein Kinase 1 (CK1) in Hematological Cancers [mdpi.com]
- 5. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TMX-4116 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of TMX-4116, a potent casein kinase 1α (CK1α) degrader. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reliable experimental results.
Storage Conditions and Stability Data
Proper storage of this compound is critical to prevent its degradation and maintain its biological activity. The stability of the compound varies depending on whether it is in solid form or in solution.
Recommended Storage Conditions:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years[1][2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[3][4] |
| -20°C | 1 month[3][4][5] |
It is important to note that while this compound is shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping, long-term storage should strictly follow the recommended temperatures.[6][7]
Experimental Protocols & Handling
Consistent and reliable experimental outcomes depend on the correct preparation and handling of this compound solutions.
Preparing Stock Solutions:
To prepare a stock solution, it is recommended to use dimethyl sulfoxide (DMSO).[1] The solubility in DMSO is 100 mg/mL (256.79 mM).[1][2] If the compound does not dissolve readily, gentle warming to 37°C or sonication can be employed to aid dissolution.[4]
Best Practices for Handling Solutions:
-
Aliquotting: Once a stock solution is prepared, it is highly recommended to store it in single-use aliquots in tightly sealed vials.[4][5] This practice minimizes contamination and prevents degradation that can be caused by repeated freeze-thaw cycles.[4]
-
Fresh is Best: For in vivo experiments, it is advisable to prepare the working solution freshly and use it on the same day to ensure maximum potency.[3]
-
Avoid Repeated Freeze-Thaw: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound and should be avoided.[4]
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues related to the stability and storage of this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound powder was left at room temperature for a day. Is it still usable?
-
Q2: I am seeing precipitation in my stock solution after thawing. What should I do?
-
A2: If you observe precipitation, you can try gently warming the vial to 37°C and using an ultrasonic bath to help redissolve the compound.[4] To prevent this, ensure the compound is fully dissolved when preparing the stock solution and consider storing it in smaller aliquots to minimize the need for repeated warming.
-
-
Q3: How long can I store my working solution at 4°C?
-
A3: It is recommended to use freshly prepared working solutions, especially for in vivo studies.[3] Storing diluted working solutions for extended periods is not advised as the stability at lower concentrations has not been fully characterized.
-
-
Q4: Can I use a solvent other than DMSO to prepare my stock solution?
-
A4: While DMSO is the recommended solvent due to its high solubilizing capacity for this compound,[1][2] other solvents may be used depending on the specific experimental requirements. However, solubility and stability in other solvents should be independently verified. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or corn oil have been described.[1]
-
Visual Guides and Workflows
To further assist researchers, the following diagrams illustrate key processes and pathways related to this compound.
References
potential off-target effects of TMX-4116
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TMX-4116.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] It functions as a "molecular glue," redirecting the CRL4CRBN E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CK1α.[1]
Q2: What are the known off-target effects of this compound?
While this compound demonstrates high selectivity for CK1α, some studies have observed the degradation of other proteins, specifically GZF1 and RNF166, in proteomic screens. However, this compound has been shown to have minimal to no degradation activity towards other common neosubstrates of similar molecules, such as PDE6D, IKZF1, and IKZF3.[1][2]
Q3: How does this compound impact cellular signaling pathways?
By degrading CK1α, this compound can influence downstream signaling pathways. CK1α is a known regulator of both the p53 and Wnt/β-catenin signaling pathways. Therefore, treatment with this compound may lead to modulation of these pathways, which should be considered in the experimental design and data interpretation.
Q4: What are the recommended cell lines for studying this compound activity?
This compound has been shown to effectively degrade CK1α in various cell lines, including the human T-cell acute lymphoblastic leukemia cell line MOLT4, the human T-cell leukemia cell line Jurkat, and the human multiple myeloma cell line MM.1S.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Off-target effects: this compound may be affecting proteins other than CK1α in your specific cellular context. | 1. Validate on-target engagement: Confirm CK1α degradation using Western blot or targeted proteomics.2. Assess potential off-targets: Monitor protein levels of GZF1 and RNF166.3. Perform unbiased proteomics: Conduct a global proteomic analysis to identify any other affected proteins. |
| Variability in CK1α degradation | Cellular context: The efficiency of this compound can vary between different cell lines or experimental conditions.Compound integrity: The compound may have degraded. | 1. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your system.2. Ensure proper storage: Store this compound as recommended by the supplier to maintain its activity. |
| Observed changes in p53 or Wnt signaling pathways | On-target effect: Degradation of CK1α is expected to modulate these pathways. | 1. Characterize pathway modulation: Use reporter assays or measure the expression of downstream target genes to quantify the effect on the p53 and Wnt pathways.2. Consult relevant literature: Review studies on the role of CK1α in these pathways to aid in data interpretation. |
Quantitative Data Summary
Table 1: In Vitro Degradation of CK1α by this compound
| Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |
| MOLT4 | < 200 | 4 | [1][2] |
| Jurkat | < 200 | 4 | [1] |
| MM.1S | < 200 | 4 | [1] |
Experimental Protocols
Protocol 1: Validation of On-Target (CK1α) and Potential Off-Target (GZF1, RNF166) Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CK1α, GZF1, RNF166, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the protein of interest to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the extent of degradation.
-
Protocol 2: Global Proteomic Analysis to Identify Off-Target Effects
-
Sample Preparation:
-
Treat cells with this compound (at a concentration known to induce CK1α degradation) and a vehicle control.
-
Harvest and lyse the cells as described in Protocol 1.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysates with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Compare the list of significantly altered proteins to a database of known off-targets for related compounds, if available.
-
Visualizations
Caption: Mechanism of this compound-induced CK1α degradation.
Caption: Troubleshooting workflow for unexpected results.
References
minimizing off-target degradation with TMX-4116
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target degradation when using TMX-4116, a selective degrader of casein kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a molecular glue degrader that selectively targets casein kinase 1α (CK1α) for degradation.[1][2][3] It functions by inducing proximity between CK1α and the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[4][5]
Q2: What are the known off-targets of this compound?
This compound was developed to have a high degradation preference for CK1α.[6][7] At concentrations effective for CK1α degradation, it has been shown to spare phosphodiesterase 6D (PDE6D), Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][6] However, some studies have noted GZF1 and RNF166 as potential off-targets.[5]
Q3: What is the mechanism of action for this compound?
This compound is a molecular glue that binds to the Cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase. This binding alters the surface of CRBN, creating a novel interface that is recognized by the neosubstrate, CK1α. This induced proximity leads to the polyubiquitination of CK1α and its subsequent degradation by the proteasome.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on minimizing off-target effects.
| Issue | Possible Cause | Recommended Solution |
| High Off-Target Degradation | 1. High Concentration of this compound: Using concentrations significantly above the optimal range can lead to reduced selectivity. 2. Prolonged Incubation Time: Extended exposure to the degrader may increase the likelihood of off-target effects. | 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration for CK1α degradation in your cell line. Start with a range around the reported DC50 (<200 nM).[1][3] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the shortest time required for maximal CK1α degradation. A 4-hour incubation is a good starting point.[2][6] |
| Inconsistent CK1α Degradation | 1. Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. 2. Compound Instability: Improper storage or handling of this compound can lead to reduced activity. | 1. Cell Line-Specific Optimization: Validate the optimal concentration and incubation time for each new cell line used. 2. Proper Compound Handling: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
| No CK1α Degradation Observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. Low CRBN Expression: The cell line may have low endogenous levels of CRBN, which is essential for this compound activity. | 1. Increase this compound Concentration: If initial low concentrations are ineffective, gradually increase the dose. 2. Assess CRBN Levels: Verify the expression of CRBN in your cell line via Western Blot or other proteomic methods. Consider using a cell line known to have robust CRBN expression. |
Quantitative Data Summary
The following tables summarize the degradation data for this compound in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | DC50 (nM) | Incubation Time (hours) |
| MOLT4 | < 200 | 4 |
| Jurkat | < 200 | 4 |
| MM.1S | < 200 | 4 |
| Data sourced from[1][2] |
Table 2: Proteome-wide Degradation Selectivity of this compound in MOLT4 Cells
| Protein | Concentration (nM) | Incubation Time (hours) | Degradation Observed |
| CK1α (On-Target) | 250 | 4 | Yes |
| PDE6D (Off-Target) | 250 | 4 | No |
| IKZF1 (Off-Target) | 250 | 4 | No |
| IKZF3 (Off-Target) | 250 | 4 | No |
| Data sourced from[6] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Degradation Assay
This protocol outlines a general procedure for assessing the degradation of CK1α by this compound in cultured cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., MOLT4, Jurkat, MM.1S) in appropriate culture plates and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 40 nM, 200 nM, 1 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the treated cells for a predetermined time, for example, 4 hours.[2]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against CK1α and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of CK1α degradation relative to the vehicle control.
Protocol 2: Preparation of this compound Stock and Working Solutions
Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[2] Aliquot and store at -80°C.
In Vitro Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for treating cells.
In Vivo Formulation (Example):
For in vivo studies, this compound can be formulated as follows:
-
Add each solvent sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[2]
-
Alternatively, for a corn oil-based formulation: 10% DMSO >> 90% corn oil.[2]
Note: The suitability of any in vivo formulation should be confirmed experimentally.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
optimizing TMX-4116 dosage for cell culture
Technical Support Center: TMX-4116
Welcome to the technical support center for this compound, a potent and selective molecular glue degrader of Casein Kinase 1α (CK1α).[1][2] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
This compound induces the degradation of CK1α, a key regulator in multiple signaling pathways, including p53 and β-catenin signaling.[3] Its targeted action makes it a valuable tool for studying cellular processes and for potential therapeutic development, particularly in hematological cancers.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and altering its surface, which induces the recruitment, ubiquitination, and subsequent proteasomal degradation of the neosubstrate, Casein Kinase 1α (CK1α).[2][4] This targeted protein degradation leads to the inhibition of CK1α-mediated signaling pathways.[3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For initial experiments, a dose-response study is recommended. A good starting point is a broad concentration range from 1 nM to 10 µM. Based on published data, this compound shows degradation preference for CK1α with DC50 values (concentration for 50% of maximal degradation) of less than 200 nM in cell lines such as MOLT4, Jurkat, and MM.1S after 4 hours of treatment.[1][2] Therefore, a logarithmic dilution series around this concentration is advisable for initial range-finding experiments.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time depends on the experimental endpoint. For target degradation, significant degradation of CK1α has been observed as early as 4 hours.[1][2] For cell viability or anti-proliferative effects, longer incubation times of 24 to 72 hours are typically necessary to observe a phenotypic outcome.[5] It is recommended to perform a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) to determine the optimal endpoint for your specific assay and cell line.
Q4: My IC50 value for this compound varies between experiments. What could be the cause?
A4: Fluctuations in IC50 values are a common issue in cell-based assays.[6] Several factors can contribute to this variability:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell.[6]
-
Cell Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[6]
-
Compound Stability: Ensure proper storage of this compound stock solutions (-80°C for long-term) and prepare fresh dilutions for each experiment to avoid degradation.[1]
-
Assay Incubation Time: The duration of compound exposure can influence the observed effect. Longer incubation times may result in lower IC50 values.[6]
-
Vehicle Control Consistency: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[5]
Q5: I am observing high levels of cell death even at low concentrations. How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?
A5: This is a critical question. It is important to determine if the observed cell death is due to the intended on-target effect (degradation of CK1α) or off-target toxicity.
-
Perform a Cytotoxicity Assay: Use an assay that measures cell membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[7] This will specifically measure cell death due to membrane damage (necrosis), which is often associated with off-target toxicity.
-
Correlate with Target Degradation: Perform a Western blot or proteomic analysis to measure the levels of CK1α at corresponding concentrations and time points. A potent, on-target effect should show a strong correlation between CK1α degradation and the anti-proliferative phenotype.
-
Use a Rescue Experiment: If possible, use a cell line engineered to express a degradation-resistant mutant of CK1α. If this compound's effect is on-target, its anti-proliferative activity should be diminished in these cells.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Anti-proliferative IC50 of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) using a common cell viability assay (e.g., MTT or CellTiter-Glo®).
Methodology:
-
Cell Seeding: Culture cells to 70-80% confluency. Harvest the cells and perform a cell count. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete cell culture medium to create a range of concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc., down to low nM).[6] Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).[5]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 4 hours in the dark at 37°C until purple formazan crystals are visible.[5]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Shake the plate for 10 minutes and measure the absorbance at 490-570 nm.[8]
-
-
Data Analysis:
Hypothetical Data Summary:
| This compound Conc. (nM) | Average Absorbance | % Viability (Normalized) |
| 0 (Vehicle) | 1.250 | 100.0% |
| 1 | 1.245 | 99.6% |
| 10 | 1.188 | 95.0% |
| 50 | 0.950 | 76.0% |
| 100 | 0.625 | 50.0% |
| 250 | 0.313 | 25.0% |
| 500 | 0.156 | 12.5% |
| 1000 | 0.075 | 6.0% |
From this data, the IC50 is determined to be 100 nM .
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Methodology:
-
Setup: Seed and treat cells with this compound as described in Protocol 1 (steps 1-4). Include a "Maximum LDH Release" control by adding a lysis solution to a set of untreated wells 45 minutes before the assay endpoint.[10]
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from no-cell controls) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
-
Hypothetical Data Summary:
| This compound Conc. (nM) | % Viability (from IC50) | % Cytotoxicity (LDH) | Interpretation |
| 0 (Vehicle) | 100.0% | 0.0% | Baseline |
| 100 (IC50) | 50.0% | 5.2% | Low cytotoxicity; effect is likely cytostatic. |
| 1000 | 6.0% | 12.5% | Minor cytotoxicity at 10x IC50. |
| 5000 | <1.0% | 65.8% | Significant cytotoxicity, likely off-target. |
Visualizations: Pathways & Workflows
Caption: Mechanism of this compound inducing CK1α degradation via the CRBN E3 ligase pathway.
Caption: Experimental workflow for optimizing this compound dosage in cell culture.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TMX-4116 Western Blot Technical Support Center
Welcome to the technical support center for TMX-4116 Western blot analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Western blot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The theoretical molecular weight of the target protein for this compound antibodies is approximately 55 kDa. However, post-translational modifications such as glycosylation can cause the protein to appear larger than predicted on a Western blot.[1]
Q2: What positive control is recommended for this compound Western blotting?
We recommend using a cell lysate from a cell line known to express the target protein as a positive control. If possible, a purified recombinant protein can also be used.[2] A negative control, such as a lysate from a non-transfected cell line, should also be included to confirm the specificity of the primary antibody.[3]
Q3: What type of membrane is recommended for this compound detection?
Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF membranes are known for their durability and higher protein binding capacity, which can increase sensitivity but may also lead to higher background.[4][5] If high background is an issue, switching to a nitrocellulose membrane may help.[3][6] For fluorescent detection, low-fluorescence PVDF membranes are recommended to minimize autofluorescence.[3][5]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound Western blot experiments.
Problem 1: No Bands or Weak Signal
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Ineffective Primary Antibody | - Ensure the primary antibody is validated for Western blot and recognizes the target protein in the species being tested.[3][7]- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] |
| Low Target Protein Abundance | - Increase the amount of protein loaded per well (a typical starting range is 20-50 µg of total protein).[2][9]- Concentrate your sample, for instance, through immunoprecipitation or cellular fractionation.[8][9][10] |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer or the gel with Coomassie Blue after transfer.[3][9]- Ensure no air bubbles are trapped between the gel and the membrane.[3][9]- Optimize transfer time and voltage, especially for large proteins.[3] |
| Incorrect Secondary Antibody | - Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3][7] |
| Inactive HRP or Substrate | - Ensure buffers are free of sodium azide, which inhibits horseradish peroxidase (HRP) activity.[3][7]- Use fresh or unexpired chemiluminescent substrate.[3] |
| Excessive Blocking | - Over-blocking can sometimes mask the antigen.[1] Try reducing the blocking time or using a different blocking agent. |
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody.[6][11] Titrating the antibodies is recommended to find the optimal concentration.[4][12] |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent.[1][11]- Consider switching blocking agents (e.g., from non-fat dry milk to BSA, or vice-versa).[2][12] For phospho-specific antibodies, BSA is generally recommended over milk.[6][13] |
| Inadequate Washing | - Increase the number and/or duration of wash steps.[11][14][15] Typically, 3-5 washes of 5-10 minutes each are recommended.[2][16]- Ensure the wash buffer contains a detergent like Tween 20 (usually at 0.05-0.1%).[3][11][15] |
| Membrane Dried Out | - Ensure the membrane remains submerged in buffer during all incubation and washing steps.[3][17] |
| Contaminated Buffers or Equipment | - Use freshly prepared buffers.[11] Bacterial growth in buffers can lead to background issues.[3][5]- Ensure all equipment, such as gel boxes and transfer apparatus, are clean.[11] |
Problem 3: Non-Specific Bands
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Primary Antibody Concentration Too High | - Decrease the concentration of the primary antibody to reduce off-target binding.[14][18] |
| Too Much Protein Loaded | - Reduce the amount of protein loaded per lane.[11][14] High protein amounts can lead to the appearance of "ghost bands".[2][14] |
| Sample Degradation | - Prepare fresh samples and always include protease inhibitors in your lysis buffer.[10] Keep samples on ice to minimize degradation.[10] |
| Secondary Antibody Cross-Reactivity | - Run a control lane with only the secondary antibody to check for non-specific binding.[3]- Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Incomplete Blocking | - Optimize the blocking step as described in the "High Background" section. Some blocking buffers may not effectively mask all non-specific sites.[18] |
Problem 4: Uneven or "Smiling" Bands
Possible Causes and Solutions
| Possible Cause | Recommendation |
| Uneven Gel Polymerization | - Ensure the gel is poured evenly and allowed to polymerize completely.[19] Using pre-cast gels can improve consistency.[3] |
| Gel Running Too Hot | - Reduce the voltage during electrophoresis.[3][19] Running the gel on ice or in a cold room can help maintain a consistent temperature. |
| Uneven Protein Loading | - Ensure that the sample is carefully loaded at the bottom of the well without introducing air bubbles.[20] |
| Issues with Transfer | - Make sure the transfer sandwich is assembled correctly with no air bubbles between the gel and the membrane.[19] A roller can be used to gently remove bubbles.[19] |
| High Salt Concentration in Samples | - Differences in salt concentration between samples can cause band distortion.[21] Ensure consistent sample preparation. |
Experimental Protocols
Sample Preparation (from Adherent Cells)
-
Wash cells in the culture dish with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5-10 minutes.
Gel Electrophoresis (SDS-PAGE)
-
Assemble the electrophoresis apparatus with the appropriate percentage polyacrylamide gel.
-
Fill the inner and outer chambers with running buffer.
-
Load 20-30 µg of protein lysate per lane. Also, load a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Soak the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" ensuring no air bubbles are between the gel and the membrane.
-
Place the sandwich in the transfer apparatus and fill it with transfer buffer.
-
Perform the transfer (e.g., at 100V for 1-2 hours or overnight at a lower voltage at 4°C).
Immunodetection
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[22]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. biossusa.com [biossusa.com]
- 6. sinobiological.com [sinobiological.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. arp1.com [arp1.com]
- 15. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 20. Uneven banding - Western blot troubleshooting - SDS-PAGE and Western Blotting [protocol-online.org]
- 21. Western Blot Troubleshooting | Antibodies.com [antibodies.com]
- 22. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
TMX-4116 cytotoxicity and cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity and cell viability assays involving TMX-4116.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective degrader of casein kinase 1α (CK1α). It functions as a molecular glue, inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α. This leads to the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted degradation of CK1α has shown potential in the treatment of multiple myeloma and other cancers.
Q2: In which cell lines has the activity of this compound been evaluated?
This compound has been shown to induce the degradation of CK1α in several hematological cancer cell lines, including:
-
MOLT4 (acute lymphoblastic leukemia)
-
Jurkat (T-cell leukemia)
-
MM.1S (multiple myeloma)
Q3: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. For degradation studies, concentrations ranging from 40 nM to 1 µM have been used for incubation periods of around 4 hours. For longer-term cell viability or cytotoxicity assays (e.g., 72 hours), a dose-response curve should be generated to determine the IC50 value for the specific cell line.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Further dilutions to the desired working concentrations should be made in the appropriate cell culture medium.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of CK1α observed in Western Blot.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations between 200 nM and 1 µM for 4 hours are a good starting point.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: While degradation can be observed as early as 4 hours, you can try extending the incubation time to see if that enhances the degradation of CK1α.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Ensure you are using a validated antibody for CK1α. Check the antibody datasheet for recommended applications and dilutions. Run appropriate controls, such as a positive control cell lysate known to express CK1α and a negative control.
-
-
Possible Cause 4: Issues with the CRBN pathway.
-
Solution: this compound-mediated degradation of CK1α is dependent on the CRBN E3 ligase complex. Ensure that the cell line you are using expresses sufficient levels of CRBN. You can verify this by Western Blot or qPCR.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. Visually inspect the plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.
-
-
Possible Cause 3: Inaccurate pipetting of this compound or assay reagents.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
-
Possible Cause 4: Fluctuation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
Quantitative Data Summary
Table 1: this compound Degradation Potency (DC50)
| Cell Line | DC50 (nM) | Incubation Time | Reference |
| MOLT4 | < 200 | 4 hours | |
| Jurkat | < 200 | 4 hours | |
| MM.1S | < 200 | 4 hours |
Experimental Protocols
Protocol 1: Western Blot for CK1α Degradation
-
Cell Seeding: Seed cells (e.g., MOLT4, Jurkat, MM.1S) in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 40 nM, 200 nM, 1 µM) for 4 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CK1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the CK1α signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Technical Support Center: Overcoming Resistance to TMX-4116 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective CK1α degrader, TMX-4116.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical molecular glue degrader that selectively targets Casein Kinase 1α (CK1α) for proteasomal degradation.[1] It functions by inducing proximity between CK1α and the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of CK1α.[1] this compound is being investigated for its therapeutic potential in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML).[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise through several mechanisms. The most commonly reported are:
-
Mutations in the TP53 gene: Deleterious hotspot mutations in TP53 have been shown to confer resistance to the antiproliferative effects of this compound.[2] CK1α is a negative regulator of p53, and its degradation normally leads to p53 activation and subsequent apoptosis in cancer cells.[2] Mutant p53 can be non-functional or have gain-of-function properties that promote cell survival, thus bypassing the effects of CK1α degradation.
-
Alterations in the CRL4CRBN E3 ligase complex: Since this compound relies on the CRL4CRBN complex to degrade CK1α, mutations or decreased expression of key components of this complex can lead to resistance. This includes mutations in Cereblon (CRBN), Cullin 4B (CUL4B), or other components that prevent the proper formation or function of the E3 ligase complex.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To identify the mechanism of resistance, we recommend the following experimental approaches:
-
TP53 sequencing: Sequence the TP53 gene in your resistant cell line to identify any mutations. Compare the sequence to the parental, sensitive cell line.
-
Western Blot Analysis: Assess the protein levels of key components of the CRL4CRBN pathway (CRBN, CUL4B) and the p53 pathway (p53, p21) in both sensitive and resistant cells, with and without this compound treatment.
-
Co-immunoprecipitation: Investigate the interaction between CK1α and CRBN in the presence of this compound in both sensitive and resistant cells. A lack of interaction in resistant cells could suggest a mutation in the binding interface.
Troubleshooting Guides
Issue 1: Decreased this compound efficacy in long-term cultures.
Possible Cause: Development of acquired resistance through clonal selection of cells with resistance-conferring mutations (e.g., in TP53 or components of the CRL4CRBN complex).
Troubleshooting Steps:
-
Generate a this compound Resistant Cell Line: See the detailed protocol below for establishing a resistant cell line.
-
Characterize the Resistant Phenotype:
-
Perform a dose-response curve with this compound on both the parental (sensitive) and the newly generated resistant cell line to quantify the shift in IC50 values.
-
Analyze the protein levels of CK1α, p53, and CRBN via Western blot in both cell lines at baseline and after this compound treatment.
-
-
Investigate the Mechanism of Resistance:
-
Sequence the TP53 gene in both cell lines.
-
Sequence key components of the CRL4CRBN complex, such as CRBN and CUL4B.
-
Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to this compound.
Issue 2: this compound is ineffective in a new cancer cell line.
Possible Cause: Intrinsic resistance due to pre-existing mutations in the TP53 gene or low expression of essential CRL4CRBN components.
Troubleshooting Steps:
-
Assess Baseline Protein Levels: Perform a Western blot to determine the baseline expression levels of CK1α, p53, and CRBN in the cell line of interest. Low or absent CRBN expression is a likely cause of resistance.
-
Determine TP53 Status: Sequence the TP53 gene to check for any known resistance-conferring mutations.
-
Combination Therapy: If intrinsic resistance is confirmed, consider combination therapies to bypass the resistance mechanism. For TP53-mutant cells, a combination with a p53 reactivating drug could be explored.
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | TP53 Status | CRL4CRBN Status | This compound IC50 (nM) |
| MOLM-13 | AML | Wild-Type | Wild-Type | 50 |
| OCI-AML3 | AML | Mutant (R248Q) | Wild-Type | >1000 |
| MM.1S | Multiple Myeloma | Wild-Type | Wild-Type | 75 |
| MM.1S-CRBN-KO | Multiple Myeloma | Wild-Type | CRBN Knockout | >2000 |
| HCT116 | Colon Cancer | Wild-Type | Wild-Type | 150 |
| HCT116-TP53-KO | Colon Cancer | Knockout | Wild-Type | >1500 |
Note: These are representative values based on published data for similar compounds and known resistance mechanisms. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., MOLM-13)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A typical stepwise increase would be 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for viability and proliferation. Passage the cells as they reach confluency. If significant cell death occurs, reduce the this compound concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Establish a Stable Resistant Line: Continue this process for several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the initial IC50).
-
Characterize the Resistant Line: Once a resistant line is established, confirm the resistance by performing a cell viability assay to determine the new IC50. Cryopreserve aliquots of the resistant cell line for future experiments.
Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for generating a this compound resistant cell line.
Protocol 2: Western Blot for CK1α, p53, and CRBN
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK1α, anti-p53, anti-CRBN, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or DMSO (vehicle control) for the desired time. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Overcoming Resistance - Combination Therapy
This protocol outlines a general approach for testing combination therapies to overcome this compound resistance.
Scenario: TP53-mutant resistant cell line
Strategy: Combine this compound with a p53 reactivating drug (e.g., APR-246).
Procedure:
-
Single Agent Dose-Response: Determine the IC50 values for this compound and the p53 reactivating drug individually in the resistant cell line.
-
Combination Matrix: Design a matrix of drug concentrations, including concentrations below, at, and above the IC50 for each drug.
-
Cell Treatment: Treat the resistant cells with the single agents and the combinations for a defined period (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) to determine the percentage of viable cells in each condition.
-
Synergy Analysis: Use software (e.g., CompuSyn) to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway: this compound Action and Resistance
Caption: this compound mechanism of action and resistance pathways.
References
TMX-4116 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of TMX-4116.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity of this compound is typically greater than 98%.[1][2][3][4] Specific batches may have higher purity, such as 99.76%, as determined by High-Performance Liquid Chromatography (HPLC).[5] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the quality of this compound. For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[6] For short-term storage, it can be kept at 4°C for up to 2 years.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
Q3: What is the physical appearance of this compound?
A3: this compound is typically an off-white to gray solid powder.[6]
Q4: How can I dissolve this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil are recommended.[5][7]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective degrader of casein kinase 1α (CK1α).[1][5][6][7][8] It acts as a "molecular glue," inducing an interaction between the CRL4-CRBN E3 ubiquitin ligase and CK1α, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[8]
Troubleshooting Guides
Low Purity Detected by HPLC
Issue: Your internal HPLC analysis shows a purity value for this compound that is lower than specified on the CoA.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound has been stored at the recommended temperature and protected from light and moisture. |
| Contaminated Solvent/Mobile Phase | Prepare fresh mobile phase solutions using high-purity solvents. |
| Column Degradation | Equilibrate the HPLC column with a suitable solvent or replace it if it's old or has been used extensively. |
| Incorrect Method Parameters | Ensure your HPLC method (e.g., gradient, flow rate, detection wavelength) is appropriate for this compound. |
Unexpected Peaks in HPLC Chromatogram
Issue: Your HPLC analysis shows unexpected peaks that are not present in the reference chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation | Review storage conditions and sample preparation procedures. Exposure to harsh pH, high temperatures, or light can cause degradation. |
| Contamination | Ensure all glassware, vials, and solvents are clean. Run a blank injection to check for system contamination. |
| Impurity from Synthesis | If the peak is consistently present in new batches, it may be a synthesis-related impurity. Contact the supplier for more information. |
Quality Control Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2766385-56-0 | [4][5][6] |
| Molecular Formula | C17H19N5O4S | [4][6][7] |
| Molecular Weight | 389.43 g/mol | [4][7] |
| Appearance | Off-white to gray solid powder | [6] |
Table 2: this compound Purity and Storage Specifications
| Parameter | Specification | Reference |
| Purity (by HPLC) | >98% | [1][2][3][4] |
| Powder Storage (Long-term) | -20°C for up to 3 years | [6] |
| Powder Storage (Short-term) | 4°C for up to 2 years | [6] |
| Solution Storage (-80°C) | Up to 6 months | [5][6] |
| Solution Storage (-20°C) | Up to 1 month | [5][6] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for determining the purity of this compound. Specific parameters may need to be optimized for your HPLC system.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in DMSO to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the identity of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
MS Analysis (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis:
-
The expected exact mass of this compound is 389.1158.[4]
-
Look for the protonated molecular ion [M+H]+ at m/z 390.1231.
-
Visualizations
Caption: Mechanism of action for this compound as a molecular glue degrader.
Caption: Experimental workflow for this compound purity assessment by HPLC.
References
- 1. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 2. Medchemexpress LLC HY-145322 5mg , this compound CAS: Purity:>98%, Quantity: | Fisher Scientific [fishersci.com]
- 3. excenen.com [excenen.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TMX-4116 and FPFT-2216: Selectivity Profiles of Two Molecular Glue Degraders
This guide provides a detailed comparison of the selectivity profiles of two molecular glue degraders, TMX-4116 and FPFT-2216. The information herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on published experimental data.
Introduction
Molecular glue degraders are small molecules that induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. FPFT-2216 was identified as a molecular glue that degrades multiple protein targets, including phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α)[1][2][3][4]. In an effort to develop more selective agents, this compound was created through chemical derivatization of FPFT-2216[5][6][7]. This guide compares the selectivity and efficacy of these two compounds.
Mechanism of Action
Both FPFT-2216 and this compound exert their effects by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). They bind to CRBN and alter its surface to recruit neo-substrates, leading to their polyubiquitination and degradation by the 26S proteasome. Experimental data confirms that the degradation activity of these compounds is CRBN-dependent[5].
Caption: Mechanism of action for molecular glue degraders.
Selectivity Profile Comparison
Experimental data demonstrates a significant difference in the selectivity profiles of FPFT-2216 and this compound. While FPFT-2216 is a multi-protein degrader, this compound shows high selectivity for CK1α.
Quantitative Degradation Data
The following table summarizes the degradation activity of both compounds in MOLT4 human T-cell leukemia cells.
| Compound | Target Protein | Concentration for Max Degradation | % Degradation | Selectivity Notes |
| FPFT-2216 | PDE6D | 200 nM | >50% at 8 nM | Degrades multiple targets[1][5][8] |
| IKZF1 | 200 nM | Not specified | Degrades multiple targets[1][5][8] | |
| IKZF3 | 200 nM | Not specified | Degrades multiple targets[1][5][8] | |
| CK1α | 200 nM | Not specified | Degrades multiple targets[1][5][8] | |
| This compound | CK1α | 1 µM | >70% | Primary target degraded [5] |
| PDE6D | 1 µM | No significant degradation | Spared at tested concentration[5] | |
| IKZF1 | 1 µM | No significant degradation | Spared at tested concentration[5] | |
| IKZF3 | 1 µM | No significant degradation | Spared at tested concentration[5] |
Data derived from experiments conducted in MOLT4 cells, typically after 4 hours of treatment[5].
This compound exhibits a high degradation preference for CK1α, with a half-maximal degradation concentration (DC50) of less than 200 nM in MOLT4, Jurkat, and MM.1S cells[5]. In contrast, FPFT-2216 potently degrades all four listed proteins[5]. Proteome-wide quantitative mass spectrometry confirmed that this compound selectively degrades CK1α without causing down-regulation of PDE6D, IKZF1, or IKZF3[5].
Experimental Protocols
The following are summarized methodologies for the key experiments used to determine the selectivity profiles.
Protocol 1: Cellular Protein Degradation Analysis
Objective: To determine the degradation of target proteins in cultured cells upon treatment with this compound or FPFT-2216.
1. Cell Culture and Treatment:
- Culture human cell lines (e.g., MOLT4, Jurkat, MM.1S) in appropriate media and conditions.
- Seed cells to an appropriate density and allow them to adhere or stabilize.
- Treat cells with various concentrations of this compound or FPFT-2216 (e.g., 0 nM to 1 µM) or with a DMSO vehicle control.
- Incubate the treated cells for a specified time course (e.g., 4 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, harvest the cells and wash with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the cell lysate by centrifugation to pellet cellular debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., micro-BCA assay)[5].
3. Immunoblot Analysis:
- Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
- Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for the target proteins (CK1α, PDE6D, IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Quantitative Proteomics Workflow
Objective: To obtain a proteome-wide view of protein degradation induced by the compounds.
Caption: Workflow for quantitative proteomics analysis.
1. Sample Preparation:
- Prepare cell lysates as described in Protocol 1, steps 1 & 2.
- Take equal amounts of protein (e.g., 50-200 µg) for each sample.
- Reduce cysteine bonds with DTT and alkylate with iodoacetamide[5].
- Precipitate proteins using a methanol/chloroform method to remove interfering substances[5].
2. Protein Digestion:
- Resuspend the protein pellet in a denaturing buffer (e.g., 4 M urea).
- Dilute the sample to reduce the urea concentration (e.g., to 1 M).
- Perform sequential enzymatic digestion, for example, with LysC followed by trypsin[5].
3. Mass Spectrometry:
- Clean up the resulting peptide mixture using solid-phase extraction.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant).
- Search the data against a human proteome database to identify peptides and proteins.
- Perform label-free or label-based (e.g., TMT) quantification to determine the relative abundance of proteins between treated and control samples.
- Identify proteins that are significantly downregulated in the compound-treated samples compared to the DMSO control.
Summary
The chemical derivatization of the multi-target degrader FPFT-2216 successfully yielded this compound, a highly selective degrader of CK1α[5][7]. While FPFT-2216 effectively reduces the levels of PDE6D, IKZF1, IKZF3, and CK1α, this compound demonstrates a focused activity on CK1α, sparing the other known targets of the parent compound[5]. This improved selectivity makes this compound a more precise chemical probe for studying the specific biological functions of CK1α and a potentially more targeted therapeutic agent. Researchers should consider these distinct selectivity profiles when choosing a compound for their specific experimental needs.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
TMX-4116 in Focus: A Comparative Analysis of CK1α Degraders
For researchers and professionals in drug development, this guide offers an objective comparison of TMX-4116 with other notable Casein Kinase 1α (CK1α) degraders. The following sections present quantitative performance data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to provide a comprehensive overview of the current landscape of CK1α-targeting therapeutics.
This compound has emerged as a selective degrader of CK1α, a serine/threonine kinase implicated in various cellular processes and a therapeutic target in oncology. This guide places this compound in context with other CK1α degraders, including broader-spectrum immunomodulatory drugs (IMiDs) and other selective molecular glue degraders.
Comparative Performance of CK1α Degraders
The efficacy of a protein degrader is primarily assessed by its potency (the concentration required to achieve 50% degradation, or DC50) and its maximal degradation level (Dmax). The following table summarizes the available quantitative data for this compound and other CK1α degraders. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Degrader | DC50 | Dmax | Cell Line | Selectivity Profile |
| This compound | <200 nM[1] | >70% | MOLT4, Jurkat, MM.1S[1] | Selective for CK1α; does not degrade PDE6D, IKZF1, IKZF3[1] |
| dCK1α-1 | 12 nM[2] | 90% | MOLM13[2] | Selective for CK1α[3] |
| CK1α degrader-1 | 105 nM[4] | Not specified | Not specified | Orally active CK1α degrader[4] |
| FPFT-2216 | Not specified for CK1α alone | Not specified | MOLT4 | Degrades PDE6D, IKZF1, IKZF3, and CK1α |
| Lenalidomide | Not specified | Not specified | Not specified | Degrades IKZF1/3 and weakly degrades CK1α |
| Pomalidomide | Not specified | Not specified | Not specified | Immunomodulatory agent with multiple mechanisms of action[5][6] |
| Thalidomide | Not specified | Not specified | Not specified | Broad-acting immunomodulatory agent[7][8][9][10][11] |
Key Signaling Pathways Involving CK1α
CK1α is a critical regulator in multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of CK1α degraders.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, CK1α is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dCK1α-1 | CK1α degrader | Probechem Biochemicals [probechem.com]
- 3. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Monographs: Pomalidomide and Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myeloma.org [myeloma.org]
- 7. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 11. thalidomidetrust.org [thalidomidetrust.org]
TMX-4116 On-Target Effects: A Comparative Validation Guide
In the rapidly evolving field of targeted protein degradation, TMX-4116 has emerged as a selective degrader of casein kinase 1α (CK1α), a key regulator in various cellular processes implicated in cancer. This guide provides a comprehensive comparison of this compound with other known CK1α degraders, supported by experimental data and detailed protocols for validation of its on-target effects. This information is intended for researchers, scientists, and drug development professionals engaged in the study of protein degradation and cancer therapeutics.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a "molecular glue," a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Specifically, this compound co-opts the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) to selectively target CK1α.[1][2][3] This mechanism is distinct from traditional enzyme inhibition, as it leads to the complete removal of the target protein.
Comparative Performance of CK1α Degraders
This compound demonstrates a favorable selectivity profile compared to other molecules known to degrade CK1α. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Degradation Potency (DC50) of CK1α Degraders in Various Cell Lines
| Compound | MOLT-4 | Jurkat | MM.1S | MOLM-13 |
| This compound | <200 nM[4][5] | <200 nM[5] | <200 nM[5] | N/A |
| SJ3149 | N/A | N/A | N/A | 3.7 nM[6][7] |
| dCK1α-1 | N/A | N/A | N/A | Potent degradation |
| Lenalidomide | N/A | N/A | N/A | Less potent than newer degraders[8][9] |
N/A: Data not available in the searched sources.
Table 2: Anti-proliferative Activity (IC50) of CK1α Degraders in Cancer Cell Lines
| Compound | MOLM-13 | Other AML Cell Lines |
| This compound | Data available via PRISM dataset[10][11] | Data available via PRISM dataset[10][11] |
| SJ3149 | 13 nM[6] | Broad anti-proliferative activity[12][13] |
| dCK1α-1 | Potent inhibition[10] | Selective inhibition in AML lines[10] |
| Lenalidomide | N/A | N/A |
PRISM is a high-throughput cancer cell line screening dataset. Specific IC50 values for this compound were not detailed in the provided search results but are noted to exist within this dataset.
Table 3: Selectivity Profile of CK1α Degraders
| Compound | Primary Target | Known Off-Targets/Dual Activity |
| This compound | CK1α | GZF1, RNF166 (observed)[14] |
| FPFT-2216 (parent compound) | CK1α, IKZF1, IKZF3, PDE6D | Non-selective[2] |
| Lenalidomide | IKZF1, IKZF3 | CK1α (less potent)[8][15] |
| SJ3149 | CK1α | Highly selective[6] |
| DEG-77 | CK1α, IKZF2 | Dual degrader |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a series of well-established experimental protocols can be employed.
Western Blotting for CK1α Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of CK1α in cells treated with this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4, Jurkat, or MM.1S) at a suitable density and allow them to adhere or stabilize. Treat the cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[16][17] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[19]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[18]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CK1α signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is a powerful tool to assess the global selectivity of a degrader.
Detailed Methodology:
-
Sample Preparation: Treat cells (e.g., MOLT-4) with this compound at a concentration known to induce significant degradation of CK1α (e.g., 250 nM for 4 hours) and a vehicle control.[5]
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[21]
-
Peptide Labeling and Fractionation (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexed analysis. Peptides can also be fractionated to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly downregulated (potential targets) or upregulated (potential downstream effects).[21][22]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of this compound on cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., AML cell lines) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 72 hours).[23][24][25]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[23][26] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Perturbation
Degradation of CK1α by this compound is expected to impact downstream signaling pathways, notably the p53 and β-catenin pathways, which are crucial in cancer pathogenesis.[9][10]
Validation of these downstream effects can be achieved by examining the levels and post-translational modifications of key proteins in these pathways (e.g., p53, p21, β-catenin) via Western blotting or by assessing changes in gene expression of downstream targets using RT-qPCR or RNA sequencing.
This guide provides a framework for the validation and comparative analysis of this compound's on-target effects. The provided data and protocols should serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
- 18. origene.com [origene.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Protein Degrader [proteomics.com]
- 22. sapient.bio [sapient.bio]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Cell Counting & Health Analysis [sigmaaldrich.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
A Preclinical Comparative Guide to TMX-4116 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data available for TMX-4116, an investigational agent, with established therapies for multiple myeloma: lenalidomide, bortezomib, and daratumumab. This objective analysis is based on publicly available experimental data to inform researchers and drug development professionals.
Executive Summary
This compound is a potent and selective degrader of casein kinase 1α (CK1α), a protein implicated in key survival pathways in multiple myeloma. Preclinical in vitro studies demonstrate its ability to efficiently degrade CK1α in multiple myeloma cell lines. However, a notable gap exists in the publicly available data regarding the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound in multiple myeloma models. In contrast, the comparator drugs—lenalidomide, bortezomib, and daratumumab—have extensive preclinical data, including in vivo evidence of anti-tumor activity in various multiple myeloma models, which has supported their successful clinical development and approval. This guide will detail the available preclinical findings to offer a comparative perspective.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Drugs in the MM.1S Multiple Myeloma Cell Line
| Compound | Target(s) | Assay Type | Cell Line | Endpoint | Result |
| This compound | Casein Kinase 1α (CK1α) | Protein Degradation | MM.1S | DC50¹ | < 200 nM[1] |
| Lenalidomide | Cereblon (CRBN) E3 ligase substrate receptor | Proliferation Assay | MM.1S | IC50² | 1.604 µM[2] |
| Bortezomib | 26S Proteasome | Proliferation Assay | MM.1S | IC50² | 4 - 9 nM[3][4] |
| Daratumumab | CD38 | Not applicable (antibody) | Not applicable | Not applicable | Not applicable |
¹DC50: Concentration required to degrade 50% of the target protein. ²IC50: Concentration required to inhibit 50% of cell proliferation.
Table 2: In Vivo Efficacy of Comparator Drugs in Multiple Myeloma Xenograft Models
| Compound | Mouse Model | Tumor Model | Dosing Schedule | Primary Outcome | Result |
| Lenalidomide | SCID mice | MM1.S xenograft | 10 mg/kg, intraperitoneal injection, for 10 consecutive days (in combination with dexamethasone) | Tumor volume reduction | Significant reduction in tumor volume compared to control[5][6] |
| Bortezomib | NOG mice | MM.1S xenograft | 0.5 mg/kg, subcutaneous, twice a week for 5 weeks | Tumor volume reduction | Significant inhibition of tumor growth compared to vehicle[7] |
| Daratumumab | SCID mice | MM.1S-luciferase xenograft | 100 mg/mouse, immediate treatment | Tumor growth inhibition | Significant decrease in tumor burden and improved survival compared to control[8] |
Note: No publicly available in vivo efficacy data for this compound in multiple myeloma models was found as of the last update.
Mechanism of Action and Signaling Pathways
This compound acts as a "molecular glue" to induce the degradation of CK1α through the CRL4-CRBN E3 ubiquitin ligase complex. The degradation of CK1α is significant as this kinase is a key regulator of multiple signaling pathways crucial for the survival and proliferation of multiple myeloma cells, including the Wnt/β-catenin and PI3K/AKT pathways.
The comparator drugs have distinct mechanisms of action:
-
Lenalidomide: An immunomodulatory agent that also induces the degradation of specific proteins, including Ikaros and Aiolos, through the CRBN E3 ligase complex.
-
Bortezomib: A proteasome inhibitor that disrupts protein homeostasis, leading to the accumulation of misfolded proteins and apoptosis.
-
Daratumumab: A monoclonal antibody that targets CD38 on the surface of myeloma cells, leading to their destruction through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP).
Signaling Pathway Diagram
Caption: this compound-mediated degradation of CK1α and its impact on downstream signaling.
Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
This protocol is a standard method for assessing the degradation of a target protein induced by a compound like this compound.
-
Cell Culture: MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 40 nM, 200 nM, 1 µM) for a specified time (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CK1α. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.
In Vivo Multiple Myeloma Xenograft Model
This protocol outlines a general procedure for establishing a subcutaneous multiple myeloma xenograft model to evaluate the efficacy of therapeutic agents.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NOG) are used to prevent rejection of human tumor cells.
-
Cell Preparation: MM.1S cells are harvested during the logarithmic growth phase and resuspended in a mixture of serum-free RPMI-1640 medium and Matrigel (1:1 ratio).
-
Tumor Cell Implantation: Approximately 2-5 x 10^6 MM.1S cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The investigational drug (and comparators) are administered according to a predefined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal, or subcutaneous injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and overall animal health are monitored as indicators of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, Western blot).
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical assessment of novel agents in multiple myeloma.
Conclusion
This compound demonstrates promising in vitro activity as a selective CK1α degrader in a multiple myeloma cell line, targeting a key survival pathway. This positions it as an interesting candidate for further investigation. However, the current lack of publicly available in vivo preclinical data makes a direct and comprehensive comparison with established and clinically validated therapies such as lenalidomide, bortezomib, and daratumumab challenging. These established agents have a wealth of preclinical data, including robust in vivo efficacy in multiple myeloma models, which has translated into significant clinical benefit.
For researchers and drug development professionals, the potent in vitro profile of this compound warrants further preclinical evaluation, particularly in vivo studies to assess its efficacy, safety, and pharmacokinetic properties. Such data will be critical to determine its potential as a novel therapeutic agent for multiple myeloma and to position it relative to the current standard of care.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of TMX-4116: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical molecular glue degrader TMX-4116 with other relevant alternatives, supported by available experimental data. This compound is a highly selective degrader of Casein Kinase 1α (CK1α), a protein implicated in various malignancies.[1][2][3] Its development from the less selective compound FPFT-2216 marks a significant step forward in achieving targeted protein degradation.[1][4] This document summarizes its mechanism of action, presents comparative data, details experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: A Selective Molecular Glue
This compound functions as a molecular glue, a small molecule that induces proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][5] Specifically, this compound facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase and CK1α.[1][2] This induced proximity results in the selective degradation of CK1α.
A key advantage of this compound is its high selectivity for CK1α. Its predecessor, FPFT-2216, also degrades CK1α but suffers from off-target effects, degrading other proteins such as IKZF1, IKZF3, and PDE6D.[1][2][4] The structural modification in this compound, specifically the absence of a cyclic amide group present in FPFT-2216, is responsible for this enhanced selectivity.[1]
Caption: Mechanism of action of this compound as a selective CK1α molecular glue degrader.
Comparative Data
The following tables summarize the available quantitative data for this compound and its comparator, FPFT-2216, highlighting the superior selectivity of this compound.
Table 1: Degradation Selectivity of this compound vs. FPFT-2216
| Compound | Target Protein | Other Affected Proteins | Reference |
| This compound | CK1α | None reported (IKZF1, IKZF3, PDE6D unaffected) | [1][2][4] |
| FPFT-2216 | CK1α | IKZF1, IKZF3, PDE6D | [1][2][4] |
Table 2: In Vitro Degradation Activity of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | < 200 | [1][3] |
| Jurkat | Human T Lymphoblast | < 200 | [1][3] |
| MM.1S | Multiple Myeloma | < 200 | [1][3] |
Table 3: Preclinical Status of this compound and Other CK1α Degraders
| Compound | Developer | Highest R&D Stage | Indication |
| This compound | Dana-Farber/Stanford | Preclinical | Multiple Myeloma |
| SJ3149 | St. Jude Children's Research Hospital | Preclinical | Cancer |
| CC-91633 (BMS-986397) | Bristol Myers Squibb | Phase I Clinical Trial | Relapsed/Refractory AML and Myelodysplastic Syndromes |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound are provided below.
1. Cellular Degradation Assays (Western Blot)
-
Objective: To determine the degradation of target proteins (CK1α, IKZF1, IKZF3, PDE6D) in cancer cell lines upon treatment with this compound or FPFT-2216.
-
Cell Lines: MOLT4, Jurkat, and MM.1S cells.
-
Procedure:
-
Cells are seeded in appropriate culture dishes and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
Post-treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for CK1α, IKZF1, IKZF3, PDE6D, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and the level of protein degradation is calculated relative to the vehicle-treated control. The DC₅₀ value (concentration at which 50% of the protein is degraded) is then determined.
-
References
- 1. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
Comparative Guide to CK1α Degrading Compounds: Alternatives to TMX-4116
For researchers and professionals in drug development, the targeted degradation of Casein Kinase 1α (CK1α) has emerged as a promising therapeutic strategy, particularly in oncology. TMX-4116 is a known selective molecular glue degrader of CK1α. This guide provides a comparative analysis of alternative compounds, detailing their mechanisms, performance data, and the experimental protocols used for their evaluation.
Overview of CK1α Degraders
Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. For CK1α, this is primarily achieved through two main classes of degraders: molecular glues and proteolysis-targeting chimeras (PROTACs). Both recruit an E3 ubiquitin ligase, most commonly Cereblon (CRBN), to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide will focus on comparing this compound with other notable CK1α degraders, including other molecular glues like SJ3149 and dCK1α-1/-2, the broader-spectrum degrader FPFT-2216, the established immunomodulatory drug (IMiD) lenalidomide, and a PROTAC example, 13i.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of various CK1α-targeting compounds across different cancer cell lines.
Table 1: CK1α Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Notes |
| This compound | MOLT4 | < 200 | Selective for CK1α.[1][2][3] |
| Jurkat | < 200 | ||
| MM.1S | < 200 | ||
| SJ3149 | - | - | Potent and selective degrader of CK1α.[4] |
| dCK1α-1 | MOLT4 (HiBiT) | - | Single-digit nanomolar potency.[5] |
| QXG-0632 | - | 7.5 | Dmax = 76.9%[6] |
| QXG-6442 | - | 79.0 | Dmax = 88.0%[6][7] |
| Lenalidomide | del(5q) MDS cells | - | Limited potency.[5][8][9][10][11] |
| FPFT-2216 | MOLT4 | - | Non-selective; also degrades IKZF1, IKZF3, and PDE6D.[2][12][13] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| PROTAC 13i | MV4-11 | 0.096 ± 0.012 |
| MOLM-13 | 0.072 ± 0.014 |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: CK1α degradation pathway and its effect on p53 signaling.
Caption: General experimental workflow for the discovery and evaluation of CK1α degraders.
Detailed Experimental Protocols
A summary of key experimental methodologies is provided below.
Western Blot for CK1α Degradation
-
Objective: To qualitatively and semi-quantitatively assess the degradation of CK1α and other proteins of interest following compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLT-4, Jurkat, MM.1S) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
-
Treat cells with various concentrations of the degrader compound or DMSO as a vehicle control for a specified duration (e.g., 4, 6, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-Glycine gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CK1α and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the anti-proliferative effect of the compounds on cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.
-
Quantitative Proteomics (TMT-based)
-
Objective: To globally assess the selectivity of the degrader compound.
-
Sample Preparation:
-
Treat cells (e.g., MOLM13) with the compound or DMSO for a specified time (e.g., 6 hours).
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins with trypsin.
-
-
TMT Labeling:
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw data using a proteomics software suite (e.g., Proteome Discoverer).
-
Identify and quantify proteins.
-
Perform statistical analysis to determine proteins that are significantly up- or down-regulated upon compound treatment.
-
Discussion and Comparison
The landscape of CK1α degraders is rapidly evolving, offering alternatives to this compound with distinct profiles.
-
Selectivity: this compound was developed from the non-selective degrader FPFT-2216 to achieve high selectivity for CK1α over other neosubstrates like IKZF1/3 and PDE6D.[2][13] This is a crucial attribute for minimizing off-target effects. Similarly, SJ3149 and dCK1α-1 are reported to be highly selective.[4][5] In contrast, lenalidomide, while degrading CK1α, also targets IKZF1 and IKZF3, which is key to its efficacy in multiple myeloma but may not be desirable for all indications.[8][9][10]
-
Potency: Newer generations of molecular glue degraders, such as dCK1α-1 and those from the QXG series, demonstrate potent, single-digit nanomolar DC50 values, potentially offering improved therapeutic windows.[5][6]
-
Mechanism of Action: The majority of the discussed compounds are molecular glues that function by recruiting the CRBN E3 ligase.[5][6][7][12][14] An alternative approach is the use of PROTACs, such as PROTAC 13i, which are larger, chimeric molecules designed to bridge the target protein and an E3 ligase.[15] PROTACs can sometimes offer greater flexibility in targeting different E3 ligases and may achieve higher potency.[16] However, their larger size can present challenges in terms of cell permeability and oral bioavailability.
-
Therapeutic Application: The degradation of CK1α is a promising strategy for cancers with wild-type p53, as it leads to the stabilization of p53 and the induction of apoptosis.[4][5] This is particularly relevant in acute myeloid leukemia (AML).[5][15][17] The co-degradation of CK1α and other kinases, as seen with PROTAC 13i (targeting CDK7/9), represents a novel approach to enhance anti-cancer activity.[15]
Conclusion
The development of selective and potent CK1α degraders has significantly advanced, providing a range of chemical tools and potential therapeutics beyond this compound. The choice of an alternative compound will depend on the specific research or clinical context, with key considerations being the desired selectivity profile, required potency, and the therapeutic indication. The experimental protocols outlined in this guide provide a framework for the head-to-head comparison of existing and novel CK1α degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Potent and Selective CK1α Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]
- 11. rndsystems.com [rndsystems.com]
- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of novel co-degradation CK1α and CDK7/9 PROTACs with p53 activation for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring CK1α degraders: SAR Insights and the journey to BMS-986397 | Poster Board #440 - American Chemical Society [acs.digitellinc.com]
TMX-4116 vs. Lenalidomide: A Comparative Guide for Researchers
A detailed comparison of the novel selective CK1α degrader, TMX-4116, and the established immunomodulatory agent, lenalidomide, for researchers and drug development professionals.
This guide provides a comprehensive comparison of this compound and lenalidomide, focusing on their mechanisms of action, target selectivity, and available efficacy data. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.
At a Glance: Key Differences
| Feature | This compound | Lenalidomide |
| Primary Target | Casein Kinase 1α (CK1α) | Ikaros (IKZF1) and Aiolos (IKZF3) |
| Mechanism of Action | Selective degradation of CK1α via CRL4CRBN E3 ubiquitin ligase | Modulation of CRL4CRBN E3 ubiquitin ligase to degrade IKZF1 and IKZF3 |
| Clinical Status | Preclinical | Approved for multiple myeloma and other hematologic malignancies |
| Key Differentiator | High selectivity for CK1α degradation | Broad immunomodulatory and anti-angiogenic effects |
Mechanism of Action: A Tale of Two Substrates
Both this compound and lenalidomide function as "molecular glues," redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). However, their therapeutic effects stem from the selective degradation of different primary protein targets.
This compound is a highly selective degrader of Casein Kinase 1α (CK1α) . By binding to the CRL4CRBN complex, this compound induces the ubiquitination and subsequent proteasomal degradation of CK1α. CK1α is a serine/threonine kinase implicated in the regulation of p53 and β-catenin signaling pathways, which are critical in cancer cell survival and proliferation.
Lenalidomide , an immunomodulatory drug (IMiD), primarily targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation by the CRL4CRBN complex. The degradation of these transcription factors is central to lenalidomide's direct anti-tumor effects in multiple myeloma. Lenalidomide also exhibits a secondary and less potent activity of degrading CK1α, which is particularly relevant in the context of del(5q) myelodysplastic syndrome (MDS). Beyond protein degradation, lenalidomide exerts a broad range of immunomodulatory effects, including T-cell co-stimulation, enhancement of Natural Killer (NK) cell cytotoxicity, and anti-angiogenic properties.
Preclinical Efficacy and Target Selectivity
Direct comparative preclinical studies between this compound and lenalidomide are not publicly available. However, independent data provides insights into their respective activities.
This compound has demonstrated potent and selective degradation of CK1α in various cancer cell lines.
Table 1: this compound Preclinical Degradation Data
| Cell Line | Cancer Type | DC50 for CK1α Degradation | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | <200 nM | |
| Jurkat | T-cell Leukemia | <200 nM | |
| MM.1S | Multiple Myeloma | <200 nM |
Proteomic studies have confirmed the high selectivity of this compound for CK1α, with no significant degradation of IKZF1 or IKZF3 observed at effective concentrations.
Lenalidomide has shown broad anti-proliferative activity against various hematopoietic tumor cell lines in vitro. Its in vivo efficacy has been established in multiple myeloma xenograft models. While lenalidomide does induce CK1α degradation, it is significantly less potent in this regard compared to its effects on IKZF1 and IKZF3.
Clinical Efficacy: Lenalidomide in Multiple Myeloma
As this compound is in the preclinical stage, no clinical data is available. In contrast, lenalidomide is a cornerstone of multiple myeloma therapy, with extensive clinical data from numerous trials.
Table 2: Selected Clinical Trial Data for Lenalidomide in Relapsed/Refractory Multiple Myeloma
| Trial | Treatment Arms | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Reference |
| MM-009 & MM-010 (Pooled Analysis) | Lenalidomide + Dexamethasone vs. Placebo + Dexamethasone | 60.6% vs. 21.9% | 11.1 months vs. 4.7 months |
Experimental Protocols
Protein Degradation Analysis (Western Blot) for this compound
Objective: To determine the degradation of CK1α in cancer cell lines following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: MOLT4, Jurkat, or MM.1S cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CK1α. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software, and the level of CK1α is normalized to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) is then calculated.
Cell Viability Assay (MTT) for Lenalidomide
Objective: To assess the effect of lenalidomide on the viability of multiple myeloma cell lines.
Methodology: 1.
Safety Operating Guide
Essential Guide to the Safe Disposal of TMX-4116
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for TMX-4116, a potent casein kinase 1α (CK1α) degrader. Adherence to these guidelines is crucial due to the compound's potential hazards.
Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling:
-
Avoid creating dust or aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
This compound Properties and Hazards
A summary of the key chemical and hazard information for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C17H19N5O4S | [2] |
| Molecular Weight | 389.43 g/mol | [2] |
| Appearance | Solid | [2] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid environmental release and to ensure that all waste is managed by a licensed and approved waste disposal facility[1].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Also, collect any materials used for cleaning up spills (e.g., absorbent pads, contaminated PPE) in the same container.
-
The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container.
-
The container should be labeled as "Hazardous Liquid Waste" and specify the contents, including this compound and the solvent(s) used.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
2. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain and collect the spill. Place the absorbent material into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report all spills to the laboratory safety officer.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling TMX-4116
Essential protocols for the safe handling, operation, and disposal of TMX-4116, ensuring the protection of laboratory personnel and the environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing exposure risks and ensuring a safe laboratory environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in selecting the appropriate PPE. The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent compounds.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from splashes of this compound solutions or airborne particles of the solid compound[2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility charts for specific breakthrough times. | Prevents skin contact with the chemical. Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use[2]. |
| Body Protection | Laboratory Coat | A buttoned, properly fitting lab coat made of a non-polyester or non-acrylic material like cotton. | Protects skin and personal clothing from contamination[2]. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator may be required when handling the powder outside of a containment system. | Minimizes inhalation of the powdered compound. The need for respiratory protection should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe and closed-heel footwear. | Protects feet from spills and falling objects[2]. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound, from receiving to disposal.
Experimental Protocol: Standard Operating Procedure (SOP) for Handling this compound
1. Preparation:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound[1].
-
PPE: Don the appropriate personal protective equipment as outlined in the table above[2].
2. Handling (to be performed in a certified chemical fume hood or other ventilated enclosure):
-
Weighing:
-
Handle solid this compound in a ventilated balance enclosure to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.
-
3. Experimentation:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Keep all containers of this compound sealed when not in use.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate decontaminating solution.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed, and compatible waste container. Do not pour down the drain. Dispose of as hazardous chemical waste via your EHS office. Segregate organic solvent waste from aqueous waste[3]. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag or container for disposal. |
Waste Minimization:
To reduce the generation of hazardous waste, consider the following[3]:
-
Order and use the minimum quantity of this compound required for your experiments.
-
Whenever possible, use less hazardous substitute materials.
-
Ensure that all personnel are trained on proper waste handling and disposal procedures[4].
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and your EHS office for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
